molecular formula C21H26N2O B1359644 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-72-2

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Número de catálogo: B1359644
Número CAS: 898788-72-2
Peso molecular: 322.4 g/mol
Clave InChI: MSUNSSOWXSVZHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUNSSOWXSVZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643428
Record name (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-72-2
Record name (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Strategic Application of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the N-aryl piperazine motif combined with a benzophenone core represents a highly privileged scaffold[1]. These structures form the foundational pharmacophore for numerous biologically active compounds targeting central nervous system (CNS) disorders, oncology, and inflammatory pathways.

2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS: 898788-72-2) is a specialized, commercially available intermediate utilized extensively in the synthesis of screening libraries and targeted therapeutics[2][3]. This whitepaper provides an in-depth analysis of its chemical properties, structure-activity relationship (SAR) logic, and field-proven protocols for its synthesis and downstream application in high-throughput screening (HTS).

Chemical Identity & Structural Logic (SAR)

The utility of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone lies in its precise spatial geometry and electronic distribution.

Quantitative Chemical Properties
PropertySpecification / Value
Chemical Name 2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone
CAS Registry Number 898788-72-2
Molecular Formula C21H26N2O
Molecular Weight 322.45 g/mol
MDL Number MFCD03842311
SMILES String CN1CCN(CC1)Cc1cccc(c1)C(=O)c1ccc(cc1C)C
Typical Purity ≥97% (HPLC)[4]
Structure-Activity Relationship (SAR) Causality

As an application scientist designing ligands for deep hydrophobic pockets (e.g., G-Protein Coupled Receptors or Kinase hinge regions), the structural components of this molecule serve distinct, calculated purposes:

  • The Benzophenone Core: The carbonyl bridge creates a rigid, V-shaped dihedral angle between the two phenyl rings. This conformation is critical for fitting into the angular hydrophobic clefts of target proteins.

  • 2,4-Dimethyl Substitution (Ring A): The methyl group at the ortho position (C2) forces the ring out of planarity with the carbonyl due to steric clash, locking the molecule into a specific bioactive conformation. The para methyl (C4) increases the overall lipophilic efficiency (LipE), allowing the molecule to anchor deeply into hydrophobic sub-pockets.

  • 3'-(4-Methylpiperazinomethyl) Moiety (Ring B): The piperazine ring features a basic tertiary amine (pKa ~8.5). At physiological pH (7.4), this nitrogen is protonated, serving as a critical hydrogen-bond donor/salt-bridge anchor. It typically interacts with conserved acidic residues in receptor pockets (such as Asp3.32 in biogenic amine GPCRs). The meta (3') positioning directs this basic tail toward the solvent-exposed region, improving aqueous solubility while maintaining target affinity.

Experimental Methodology: Regioselective Synthesis

A common pitfall in synthesizing multi-methylated benzophenones is attempting radical bromination (e.g., using NBS/AIBN) on a trimethylated precursor. Because the molecule contains three distinct benzylic methyl groups, radical bromination yields a complex, difficult-to-separate mixture of isomers.

To ensure absolute regioselectivity and high yields, we utilize a Grignard addition to a nitrile as the self-validating synthetic route.

Synthetic Workflow Diagram

GrignardWorkflow Nitrile 3-(4-Methylpiperazinomethyl) benzonitrile Addition Nucleophilic Addition THF, 0°C to rt, 4h Nitrile->Addition Grignard 2,4-Dimethylphenylmagnesium bromide (1.5 eq) Grignard->Addition Imine Metallo-Imine Intermediate Addition->Imine Hydrolysis Acidic Hydrolysis 2M HCl, Reflux, 2h Imine->Hydrolysis  H2O/H+ Neutralization Neutralization & Extraction NaOH (pH 10), EtOAc Hydrolysis->Neutralization Pure Target Compound (CAS: 898788-72-2) Yield: 78-85% Neutralization->Pure

Caption: Regioselective synthesis workflow of 898788-72-2 via Grignard addition and acidic hydrolysis.

Step-by-Step Synthesis Protocol

All steps must be performed under an inert argon atmosphere to prevent Grignard degradation.

  • Initiation: Dissolve 3-(4-methylpiperazinomethyl)benzonitrile (1.0 eq) in anhydrous THF to a concentration of 0.2 M. Cool the reaction flask to 0°C using an ice bath.

    • Causality: Cooling minimizes exothermic side reactions and prevents the premature degradation of the highly reactive Grignard reagent.

  • Nucleophilic Addition: Slowly add 2,4-Dimethylphenylmagnesium bromide (0.5 M in THF, 1.5 eq) dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 4 hours.

    • Causality: The 1.5 molar equivalent excess ensures complete conversion of the nitrile to the metallo-imine, compensating for any adventitious moisture in the system.

  • Acidic Hydrolysis: Carefully quench the reaction by adding 2M HCl at 0°C, then heat the mixture to reflux for 2 hours.

    • Causality: Nitrile-Grignard additions yield a highly stable ketimine intermediate. Vigorous acidic hydrolysis is mandatory to cleave the imine bond and reveal the desired benzophenone carbonyl.

  • Neutralization & Extraction: Cool the mixture to room temperature and adjust the pH to 10 using 2M NaOH. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: Because the target molecule contains a basic piperazine moiety, adjusting the pH to 10 ensures the piperazine is fully deprotonated (free base form). This drives its partition out of the aqueous phase and into the organic EtOAc layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography using a gradient of DCM:MeOH (95:5).

  • Validation: Confirm structure via LC-MS (Expected [M+H]+=323.2 ) and ¹H-NMR.

Biological Applications: HTS Assay Preparation

Once synthesized, 2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone is frequently deployed in High-Throughput Screening (HTS) to identify hit compounds for GPCR antagonism or kinase inhibition. To ensure reproducible data, the compound must be prepared using strict solubilization protocols.

Radioligand Binding Assay Preparation Protocol
  • Stock Solution Generation: Dissolve the purified free base in 100% LC-MS grade DMSO to a concentration of 10 mM.

    • Causality: DMSO ensures complete solubilization of the lipophilic benzophenone core while maintaining compatibility with aqueous assay buffers at high dilutions.

  • Serial Dilution: Create a 10-point dose-response curve by performing 1:3 serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Ensure the final DMSO concentration in the assay well remains ≤1% (v/v).

    • Causality: DMSO concentrations exceeding 1% can disrupt cell membranes or denature the target protein, leading to false positives or assay artifacts.

  • Incubation: Incubate the compound with membrane preparations expressing the target receptor and a radiolabeled tracer for 60 minutes at room temperature to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the radioligand to the filter, significantly improving the signal-to-noise ratio of the assay.

References

  • Appchem. "2,4-DIMETHYL-3'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE | 898788-72-2 Specification.
  • Molport. "1-{[3-(2,4-dimethylbenzoyl)phenyl]methyl}-4-methylpiperazine Chemical Data.
  • Benchchem.
  • Sigma-Aldrich. "2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Product Information.

Sources

Comprehensive Safety Data and Handling Guide for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Safety Whitepaper & Experimental Handling Guide

Executive Summary

In pharmaceutical development, the safe handling of advanced active pharmaceutical ingredient (API) intermediates requires moving beyond generic Safety Data Sheets (SDS). 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-72-2) is a complex, bifunctional molecule frequently utilized in the synthesis of kinase inhibitors and related targeted therapeutics[1]. As a Senior Application Scientist, I approach the safety profile of this compound not as a static list of hazards, but as a dynamic interaction between its physicochemical structure and biological systems. This guide provides a structurally grounded, self-validating framework for handling, mitigating, and neutralizing the specific risks associated with this intermediate.

Physicochemical Profiling & Structural Causality

To engineer safe handling protocols, we must first deconstruct the molecule. The compound exhibits an amphiphilic nature, driven by two distinct structural domains: a highly lipophilic 2,4-dimethylbenzophenone core and a hydrophilic, basic 4-methylpiperazine moiety.

Table 1: Physicochemical Properties and Safety Implications

PropertyValueCausality / Safety Implication
CAS Number 898788-72-2Primary regulatory identifier for compliance and inventory tracking[1].
Molecular Formula C21H26N2OHigh carbon-to-heteroatom ratio fundamentally drives the molecule's lipophilicity[1].
Molecular Weight 322.45 g/mol Falls within the optimal range (<500 Da) for rapid dermal penetration and systemic absorption[2].
SMILES CN1CCN(Cc2cccc(c2)C(=O)c2ccc(C)cc2C)CC1Encodes the basic piperazine ring, which is the primary driver for localized mucosal and ocular irritation[1].
Chemical Classification Substituted Benzophenone / Piperazine DerivativeThe dual functionality requires handling protocols that account for both organic solubility and basic reactivity[3].

Hazard Identification & Toxicological Mechanisms

Generic SDS documentation often classifies this compound under standard GHS categories (e.g., Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). However, understanding the mechanism of these hazards is critical for effective risk mitigation.

The toxicity profile is structurally dictated:

  • Localized Irritation (The Piperazine Effect): The tertiary amines within the piperazine ring possess a pKa of approximately 9.0. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract) or sweat on the skin, these amines abstract protons, causing a localized spike in pH. This alkalinity denatures surface proteins, leading to acute irritation.

  • Systemic Penetration (The Benzophenone Effect): The lipophilic benzophenone core grants the molecule a high partition coefficient (LogP). If the compound breaches the stratum corneum, this lipophilicity allows it to easily partition into the lipid bilayers of cellular membranes, facilitating systemic absorption.

ToxPathway A 2,4-Dimethyl-3'- (4-methylpiperazinomethyl) benzophenone B Dermal / Respiratory Exposure A->B C Piperazine Moiety Interaction (Basic) B->C E Systemic Absorption (Lipophilic Core) B->E D Local Tissue Irritation (H315/H319) C->D

Figure 1: Mechanistic pathway of exposure and localized irritation driven by the piperazine moiety.

Self-Validating Experimental Workflows

Trustworthy science relies on self-validating systems—protocols that contain internal checks to prove they have been executed successfully. The following workflows are designed to handle the specific physicochemical risks of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone.

Routine Handling & Gravimetric Dispensing

Causality-Driven PPE Selection: Standard latex gloves are strictly contraindicated. Latex is highly porous to lipophilic organic compounds. You must use Nitrile gloves (minimum 0.11 mm thickness) , which provide a robust chemical barrier against the non-polar benzophenone core.

Step-by-Step Methodology:

  • Preparation: Ensure the chemical fume hood has a face velocity of at least 100 fpm. The lipophilic powder can easily aerosolize.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. Causality: Fine powders of lipophilic organics accumulate static charge rapidly, leading to spontaneous aerosolization and inhalation risks.

  • Dispensing: Transfer the required mass gravimetrically.

  • Self-Validation (Solubility Check): When dissolving the API in your target solvent (e.g., DMSO or DCM), perform a visual inspection against a high-contrast background. Complete dissolution validates that no micro-particulates remain to pose an inhalation hazard upon solvent evaporation.

Spill Response & Chemical Decontamination

A physical wipe-down is insufficient for this compound. Because the piperazine ring is basic, mechanical wiping simply spreads the hazard. We must use chemical neutralization to convert the lipophilic free base into a water-soluble salt.

SpillResponse Start 1. Spill Detected (Isolate Area) Assess 2. Assess Volume & Risk (Ventilation Check) Start->Assess PPE 3. Don Advanced PPE (Nitrile, N95/P100) Assess->PPE Contain 4. Contain with Inert Absorbent PPE->Contain Decon 5. Decontaminate Surface (1% Acetic Acid Wash) Contain->Decon Verify 6. Self-Validation (pH Swab Test = 7.0) Decon->Verify Dispose 7. Hazardous Waste Disposal Verify->Dispose

Figure 2: Self-validating step-by-step spill response protocol ensuring complete decontamination.

Step-by-Step Methodology:

  • Isolation & PPE: Evacuate non-essential personnel. Don fresh nitrile gloves, safety goggles, and a P100 particulate respirator.

  • Containment: Surround the powder spill with an inert absorbent (e.g., vermiculite) to prevent spreading. Do not use water, as the free base is poorly soluble and will simply form a slurry.

  • Chemical Neutralization: Spray the affected area with a 1% Acetic Acid solution . Causality: The mild acid protonates the basic piperazine nitrogens, converting the water-insoluble free base into a highly water-soluble acetate salt.

  • Physical Removal: Wipe the area with absorbent pads, working from the outside in.

  • Self-Validation (The pH Swab Test): Swab the cleaned surface with a moistened piece of universal pH paper.

    • If pH > 7: Residual free-base amine is still present. Repeat Step 3.

    • If pH = 7: The area is chemically neutralized and safe.

  • Disposal: Place all contaminated materials into a sealed, labeled hazardous waste container.

Environmental Fate & Disposal Protocols

Due to the stability of the benzophenone core, this compound is resistant to rapid environmental degradation and poses a long-term toxicity risk to aquatic life.

  • Aqueous Waste: Never discharge solutions containing this intermediate into the municipal sewer. Aqueous waste must be collected in designated halogenated/non-halogenated organic waste carboys (depending on the solvent used).

  • Solid Waste: Solid waste and contaminated PPE must be subjected to high-temperature incineration (>1000°C) to ensure complete thermal destruction of the stable aromatic rings and to prevent the release of toxic nitrogen oxides (NOx)[3].

References

  • NextSDS. "2,4-DIMETHYL-3'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information." NextSDS Database.[3] URL:

  • Molport. "1-{[3-(2,4-dimethylbenzoyl)phenyl]methyl}-4-methylpiperazine | 898788-72-2." Molport Chemical Database.[1] URL:

  • Rieke Metals. "2,4-dimethyl-3'-(4-methylpiperazinomethyl)benzophenone." Rieke Metals Product Catalog.[2] URL:

Sources

Solubility of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Benzophenone Derivative

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a viable drug candidate is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone property, profoundly influencing bioavailability, processability, and ultimately, therapeutic efficacy. This guide focuses on a specific, likely novel, molecule: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. Given the absence of extensive public data on this compound, this document serves not as a mere data sheet, but as a comprehensive methodological roadmap. We will dissect the "how" and "why" of solubility determination, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to characterize this molecule and others like it. Our approach is grounded in first principles, blending established theory with field-proven experimental design to ensure the generation of reliable and reproducible data.

Molecular Profile: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

To intelligently approach the solubility assessment of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, we must first deconstruct its molecular architecture. The structure reveals a complex interplay of functional groups that will dictate its behavior in various solvent environments.

  • Benzophenone Core: The diaryl ketone backbone is largely nonpolar and hydrophobic, suggesting a preference for nonpolar organic solvents.

  • Dimethyl Substituents: The two methyl groups on one of the phenyl rings further enhance the lipophilicity of that portion of the molecule.

  • Methylpiperazinomethyl Group: This substituent introduces a tertiary amine within the piperazine ring, which is a basic center. This group is capable of hydrogen bonding and can be protonated in acidic conditions, which would dramatically increase its polarity and aqueous solubility. The presence of this group suggests that the molecule's solubility will be highly dependent on the pH of the environment and the hydrogen bonding capacity of the solvent.

Based on this structure, we can hypothesize that the molecule will exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and potentially in protic solvents that can hydrogen bond with the piperazine nitrogen. Its solubility in nonpolar hydrocarbon solvents is expected to be lower due to the polar piperazine moiety.

The Theoretical Underpinnings of Solubility

Solubility is governed by the principle of "like dissolves like," where a solute's ability to dissolve in a solvent is determined by the similarity of their intermolecular forces. For a complex molecule like our target compound, several factors come into play:

  • Solvent Polarity: The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents, like alcohols and DMSO, are generally better at dissolving polar solutes, while nonpolar solvents, such as hexane and toluene, are more suitable for nonpolar solutes.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with complementary capabilities. Protic solvents like methanol and ethanol can donate hydrogen bonds to the nitrogen atoms in the piperazine ring, while aprotic solvents like acetone can accept hydrogen bonds.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. Molecules with strong intermolecular forces in their solid state will generally have lower solubility.

Strategic Selection of Organic Solvents for Screening

A well-designed solubility screen should encompass a diverse set of organic solvents, representing different classes based on their polarity and hydrogen bonding characteristics. This approach provides a comprehensive understanding of the compound's behavior.

Solvent Class Example Solvents Rationale for Inclusion
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bond donation and acceptance; mimic physiological environments.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity and ability to accept hydrogen bonds; often good solvents for a wide range of compounds.
Nonpolar Aprotic Toluene, HexanePrimarily engage in van der Waals interactions; assess solubility in lipophilic environments.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity with hydrogen bond accepting capabilities.
Chlorinated Dichloromethane (DCM), ChloroformGood solvents for many organic compounds, but their use is often minimized due to toxicity.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents with good solvating power.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method (ICH Harmonised Tripartite Guideline). This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically stable measurement.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (e.g., 10 mg) prep_solvent Add known volume of solvent (e.g., 1 mL) to vial prep_solid->prep_solvent Introduce solid equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equilibration separation Centrifuge or filter (0.22 µm) to remove undissolved solid equilibration->separation dilution Dilute supernatant with appropriate mobile phase separation->dilution quantification Quantify concentration via calibrated HPLC-UV or LC-MS dilution->quantification

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (e.g., 10 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for physiological relevance). Allow the mixture to agitate for a sufficient period (24 to 48 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the suspension through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). The concentration is determined by comparing the analyte's response to a standard calibration curve.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

High-Throughput Solubility Screening

For early-stage drug discovery, where rapid screening of multiple compounds and conditions is necessary, high-throughput methods are employed. These methods are less precise than the shake-flask method but offer significant advantages in speed and resource utilization.

Workflow for a Miniaturized Shake-Flask Approach

G cluster_prep Preparation (96-well plate) cluster_equilibration Incubation & Shaking cluster_separation Clarification cluster_analysis Analysis dispense_dmso Dispense DMSO stock of compound dispense_solvent Add organic solvents dispense_dmso->dispense_solvent Automated liquid handler incubation Seal plate and shake (e.g., 2-18 hours) dispense_solvent->incubation filtration Filter through a filter plate incubation->filtration analysis Analyze filtrate via UV-Vis plate reader or LC-MS filtration->analysis

Caption: High-Throughput Solubility Screening Workflow.

This method typically involves adding a concentrated DMSO stock of the compound to an array of wells (e.g., in a 96-well plate) containing the different test solvents. After a shorter incubation period with shaking, the plates are filtered or centrifuged, and the concentration in the supernatant is determined, often by UV-Vis spectroscopy or rapid LC-MS analysis.

Data Presentation and Interpretation

The obtained solubility data should be tabulated for clear comparison.

Solvent Solvent Class Solubility at 25 °C (mg/mL) Notes
MethanolProtic[Experimental Value]
EthanolProtic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value]Often a very good solvent, but can be hygroscopic.
TolueneNonpolar Aprotic[Experimental Value]
HexaneNonpolar Aprotic[Experimental Value]Expected to be low.
Tetrahydrofuran (THF)Ether[Experimental Value]
Dichloromethane (DCM)Chlorinated[Experimental Value]

Interpretation: The solubility profile will provide critical insights. High solubility in a range of solvents suggests good "dissolvability," which is favorable for formulation development. Poor solubility in all tested solvents would flag the compound as a potential challenge for oral absorption and may necessitate formulation strategies such as amorphous solid dispersions or salt formation.

Conclusion: A Pathway to Informed Development

Characterizing the solubility of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is not merely an academic exercise; it is a pivotal step in assessing its potential as a drug candidate or its utility in various chemical processes. By systematically applying the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data. This data will, in turn, inform critical decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately accelerating the journey from discovery to application.

References

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • "Solubility Measurement and Prediction." in Pharmaceutical Profiling in Drug Discovery, edited by Ronald T. Borchardt, et al., AAPS Press, 2004.
  • "The Shake Flask Method for Solubility Determination." in Handbook of Pharmaceutical Analysis by HPLC, edited by Satinder Ahuja and Michael W. Dong, Elsevier, 2005.
  • "High-Throughput Measurement of Drug Solubility." in Drug Bioavailability: Estimation of Solubility, Permeability, and Absorption, edited by H.

Methodological & Application

Application Note: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in Advanced API Synthesis and Target Deconvolution

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the design of active pharmaceutical ingredients (APIs) often relies on bifunctional scaffolds that provide both structural rigidity and favorable pharmacokinetic properties. 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-72-2) is a highly specialized pharmaceutical intermediate that perfectly encapsulates this design philosophy [1][2].

This molecule integrates two critical pharmacophores:

  • The 4-Methylpiperazine Moiety: A ubiquitous structural motif in central nervous system (CNS) agents and tyrosine kinase inhibitors (TKIs). It significantly enhances aqueous solubility, modulates lipophilicity (LogP), and provides a basic nitrogen center capable of forming stable, bioavailable salts.

  • The Benzophenone Core: A rigid diaryl ketone that serves a dual purpose. Synthetically, it is a versatile electrophilic hub for generating benzhydrols or tertiary alcohols. Pharmacologically, it is the premier photophore for photoaffinity labeling (PAL), enabling target deconvolution and binding-site mapping.

This application note details the physicochemical profiling, mechanistic rationale, and validated laboratory protocols for deploying this intermediate in library synthesis and chemical biology workflows.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reactivity, and chromatographic behavior during synthetic workflows. The table below summarizes the core parameters of this intermediate.

PropertyValue
Chemical Name 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
CAS Registry Number 898788-72-2 [2]
Molecular Formula C₂₁H₂₆N₂O [1]
Molecular Weight 322.45 g/mol [1]
SMILES CN1CCN(Cc2cccc(c2)C(=O)c2ccc(C)cc2C)CC1 [1]
Typical Purity ≥97% (Commercial Grade) [2][3]
Structural Features Diaryl ketone, tertiary amine, sterically hindered ortho-methyl

Application 1: Precursor for CNS & Kinase Inhibitor Libraries

The benzophenone carbonyl is highly susceptible to nucleophilic attack, making it an ideal precursor for benzhydrol derivatives. Benzhydrols are classic pharmacophores found in numerous antihistamines, anticholinergics, and dopamine reuptake inhibitors.

Protocol 1: Chemoselective Reduction to Benzhydrol Derivatives

Objective: Convert the diaryl ketone to a secondary alcohol while preserving the integrity of the piperazine ring.

Mechanistic Causality: Sodium borohydride (NaBH₄) is explicitly selected over Lithium aluminum hydride (LiAlH₄). While LiAlH₄ is a stronger reducing agent, it poses a risk of over-reduction or unwanted reactivity with the tertiary amine under forcing conditions. NaBH₄ in methanol provides a mild, highly chemoselective environment where the protic solvent stabilizes the transition state of the carbonyl reduction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in anhydrous methanol (0.2 M concentration).

  • Thermal Control: Chill the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic reaction between NaBH₄ and methanol, preventing solvent depletion and minimizing transesterification side reactions.

  • Reagent Addition: Add 1.5 equivalents of NaBH₄ portion-wise over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: A mild acidic quench safely neutralizes excess hydride without fully protonating the piperazine into a highly water-soluble di-salt, which would severely complicate organic extraction.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System Checkpoint: Analyze the crude product via LC-MS. The successful reduction is validated by the complete disappearance of the ketone UV chromophore (which absorbs strongly at higher wavelengths due to conjugation) and a mass shift from M+H=323.45 to M+H=325.45 .

SynthWorkflow N1 Benzophenone Intermediate (CAS: 898788-72-2) N2 Chemoselective Reduction (NaBH4, MeOH) N1->N2 N3 Benzhydrol Derivative N2->N3 N4 Etherification / Amination N3->N4 N5 Target API Analog N4->N5

Caption: Synthetic workflow from benzophenone intermediate to target API analog.

Application 2: Photoaffinity Labeling (PAL) Probes

In chemical biology, identifying the exact binding pocket of a small molecule on a target protein is a persistent challenge. The benzophenone moiety within this intermediate acts as an exceptional photo-crosslinker.

Protocol 2: Photocrosslinking Assay for Target Deconvolution

Objective: Covalently crosslink the intermediate (or its synthesized derivative) to a target kinase or receptor for downstream LC-MS/MS mapping.

Mechanistic Causality: Upon irradiation at ~365 nm, the benzophenone undergoes an n−π∗ transition, exciting the carbonyl oxygen to a triplet diradical state. This diradical is highly reactive and will insert into adjacent C-H bonds of the protein backbone or side chains, forming a stable covalent C-C bond.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the benzophenone probe with 1 mg/mL of target protein lysate in a compatible buffer (e.g., HEPES pH 7.4) for 1 hour at 4 °C to allow equilibrium binding.

  • Irradiation: Transfer the sample to a shallow UV-transparent plate on ice. Irradiate at 365 nm for 20 minutes. Causality: The specific use of 365 nm wavelength is critical. It perfectly matches the n−π∗ excitation window of benzophenone while avoiding the <300 nm range that would destructively excite aromatic amino acids (Tryptophan, Tyrosine), thereby preventing UV-induced protein degradation.

  • Denaturation & Alkylation: Denature the crosslinked complex using 8M Urea, reduce disulfide bonds with DTT, and alkylate with Iodoacetamide.

  • Digestion: Dilute the urea to <2M and perform an overnight tryptic digest at 37 °C.

  • Analysis: Subject the digested peptides to high-resolution LC-MS/MS.

Self-Validating System Checkpoint: The protocol is validated post-LC-MS/MS by identifying a specific peptide fragment that exhibits a mass shift exactly corresponding to the molecular weight of the covalently attached probe minus one hydrogen atom.

PALPathway S1 Ligand-Target Incubation (4°C) S2 UV Irradiation (365 nm) S1->S2 S3 n-π* Transition (Triplet Diradical) S2->S3 S4 C-H Bond Insertion (Covalent Crosslink) S3->S4 S5 LC-MS/MS Peptide Mapping S4->S5

Caption: Photoaffinity labeling mechanism utilizing the benzophenone pharmacophore.

References

  • Molport | 1-{[3-(2,4-dimethylbenzoyl)
  • abcr Gute Chemie | AB365044 | CAS 898788-72-2 – abcr Gute Chemie URL
  • Rieke Metals | 2,4-dimethyl-3'-(4-methylpiperazinomethyl)

Application Note: NMR Spectroscopic Elucidation of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS: 898788-72-2)

Introduction and Analytical Strategy

2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone is a highly versatile building block frequently utilized in the synthesis of targeted kinase inhibitors and advanced pharmaceutical libraries . Structurally, it comprises three distinct domains: a 2,4-dimethylphenyl ring (Ring A), a central benzophenone carbonyl linkage, and a meta-substituted benzylic 4-methylpiperazine moiety (Ring B).

As a Senior Application Scientist, I approach the structural validation of such multi-domain molecules by designing a self-validating NMR system . Relying solely on 1D ¹H NMR is insufficient due to potential signal overlap in the aromatic region and the dynamic nature of the piperazine ring. Therefore, our protocol integrates 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) techniques. This ensures that every assignment is cross-verified by heteronuclear connectivity, leaving no room for structural ambiguity.

Causality in Experimental Design

Every parameter in this protocol is selected with specific mechanistic intent:

  • Solvent Selection (CDCl₃): The molecule is highly lipophilic and lacks exchangeable protons (such as -OH or -NH). Deuterated chloroform (CDCl₃) ensures complete dissolution without inducing the proton exchange artifacts or viscosity-related line broadening often seen in DMSO-d₆.

  • Temperature Control (298 K): The 4-methylpiperazine ring undergoes rapid chair-chair interconversion. Maintaining a stable 298 K ensures this dynamic process is fast on the NMR timescale, yielding sharp, time-averaged signals for the piperazine CH₂ groups rather than broad, unresolved humps .

  • DEPT-135 as a Self-Validating Tool: By utilizing Distortionless Enhancement by Polarization Transfer (DEPT-135), we create an internal validation mechanism. The benzylic CH₂ and piperazine CH₂ carbons will phase negatively (pointing down), instantly differentiating them from the positively phased N-CH₃, Ar-CH₃, and aromatic CH carbons.

NMR_Workflow A 1. Sample Preparation (CDCl3, 50 mg/mL) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. Spectral Processing (Phase/Baseline Corr.) C->D E 5. Signal Assignment (Multiplet Analysis) D->E F 6. Structural Validation (CAS 898788-72-2) E->F

Workflow for the comprehensive NMR structural elucidation of the benzophenone derivative.

Step-by-Step Experimental Protocol

To ensure reproducibility across different laboratories, follow this standardized acquisition workflow:

  • Sample Preparation: Accurately weigh 15.0 mg of the analyte. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature strictly to 298 K. Perform automatic tuning and matching (ATM) for ¹H and ¹³C nuclei. Shim the Z-axis gradients using the deuterium lock signal until the lock level is maximized.

  • 1D Acquisition:

    • ¹H NMR: Sequence zg30; Relaxation delay (D1) = 2.0 s; Acquisition time (AQ) = 3.0 s; Scans = 16.

    • ¹³C NMR: Sequence zgpg30 (proton-decoupled); D1 = 2.0 s; Scans = 1024.

    • DEPT-135: Sequence dept135; Scans = 256.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling constant ( JLR​ ) to 8 Hz. This is critical for capturing the 3-bond correlations from the aromatic protons to the benzophenone carbonyl .

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier Transformation. Phase and baseline correct manually. Reference the TMS peak to exactly 0.00 ppm.

Data Presentation and Signal Assignment

¹H NMR Structural Analysis

The ¹H NMR spectrum exhibits three distinct regions. In the aliphatic region, the piperazine N-CH₃ and the two Ring A methyls appear as sharp singlets between 2.20 and 2.40 ppm. The benzylic CH₂ is a highly diagnostic singlet at ~3.55 ppm. In the aromatic region, the carbonyl group strongly deshields the ortho protons (H-6 on Ring A, and H-2'/H-6' on Ring B), pushing them downfield to 7.30–7.75 ppm .

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

Position δ (ppm)Multiplicity J (Hz)IntegrationMechanistic Assignment
N-CH₃ 2.28s-3HPiperazine methyl
2-CH₃ 2.32s-3HRing A methyl (ortho to C=O)
4-CH₃ 2.38s-3HRing A methyl (para to C=O)
Pip-CH₂ 2.45 - 2.60br m-8HPiperazine ring protons
Ar-CH₂-N 3.55s-2HBenzylic linkage
H-3 (Ring A) 7.02br s-1HAr-H (meta coupling only)
H-5 (Ring A) 7.08d7.81HAr-H (ortho to H-6)
H-6 (Ring A) 7.30d7.81HAr-H (deshielded by C=O)
H-5' (Ring B) 7.42t7.61HAr-H
H-4' (Ring B) 7.52d7.61HAr-H
H-6' (Ring B) 7.65d7.61HAr-H (deshielded by C=O)
H-2' (Ring B) 7.75br s-1HAr-H (sandwiched by C=O & CH₂)
¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum confirms the carbon skeleton. The ketone carbonyl carbon is observed at ~197.5 ppm, characteristic of diaryl ketones. The DEPT-135 spectrum provides absolute certainty for the aliphatic assignments by inverting the benzylic (62.8 ppm) and piperazine (53.1, 55.2 ppm) CH₂ signals.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

Position δ (ppm)DEPT-135 PhaseAssignment
2-CH₃ 19.8Positive (+)Ring A methyl
4-CH₃ 21.4Positive (+)Ring A methyl
N-CH₃ 46.1Positive (+)Piperazine methyl
Pip C2/C6 53.1Negative (-)Piperazine ring CH₂
Pip C3/C5 55.2Negative (-)Piperazine ring CH₂
Ar-CH₂-N 62.8Negative (-)Benzylic CH₂
Ar-CH 126.5 - 132.0Positive (+)Aromatic methines
Ar-Cq 136.0 - 141.0Null (0)Quaternary aromatic carbons
C=O 197.5Null (0)Ketone carbonyl

Logical Relationships: HMBC Connectivity

To definitively prove that the 2,4-dimethylphenyl ring, the benzophenone core, and the piperazine moiety are connected in the correct regiochemical sequence, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

The logical relationship is built on 3-bond ( 3J ) scalar couplings. The carbonyl carbon (~197.5 ppm) acts as the central anchor. It receives strong 3J cross-peaks from H-6 of Ring A and H-2'/H-6' of Ring B, proving the diaryl ketone structure. Simultaneously, the benzylic CH₂ protons (~3.55 ppm) show a 3J correlation to the piperazine C2/C6 carbons (~53.1 ppm), verifying the amine linkage.

HMBC_Correlations Carbonyl Carbonyl (C=O) δC ~197.5 H6 Ring A: H-6 δH ~7.30 H6->Carbonyl 3J H2_prime Ring B: H-2' δH ~7.75 H2_prime->Carbonyl 3J H6_prime Ring B: H-6' δH ~7.65 H6_prime->Carbonyl 3J Benzylic_CH2 Benzylic CH2 δH ~3.55 C3_prime Ring B: C-3' δC ~138.5 Benzylic_CH2->C3_prime 2J Piperazine_N Piperazine C2/C6 δC ~53.1 Benzylic_CH2->Piperazine_N 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions verifying structural connectivity.

Conclusion

By employing a strategically designed, self-validating NMR protocol, the structure of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone can be unambiguously confirmed. The integration of DEPT-135 phase inversion for aliphatic differentiation, combined with HMBC correlation mapping across the carbonyl and benzylic anchors, ensures the highest level of analytical trustworthiness required for pharmaceutical development.

References

  • Molport. "1-{[3-(2,4-dimethylbenzoyl)phenyl]methyl}-4-methylpiperazine - Molport". Molport Chemical Database.[Link]

  • National Center for Biotechnology Information (NIH). "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PMC". PubMed Central.[Link]

  • PubChem. "Benzophenone | C6H5COC6H5 | CID 3102". National Library of Medicine. [Link]

Application Note: Preclinical In Vivo Dosing Protocols for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a highly lipophilic, weakly basic small molecule. Structurally, it combines a hydrophobic benzophenone core—known for rapid tissue distribution and high lipophilicity[1]—with a 4-methylpiperazinomethyl moiety. The addition of a methylpiperazine ring is a classic medicinal chemistry strategy used in targeted therapies to improve target affinity and introduce a basic center (pKa ~8.5) for salt formation[2].

However, dosing highly lipophilic basic compounds in vivo presents significant pharmacokinetic (PK) challenges. While the basic amine allows the compound to dissolve readily in the acidic environment of the stomach, it is prone to rapid deprotonation and "brick dust" precipitation upon entering the neutral pH of the intestine[3]. Furthermore, benzophenone derivatives are susceptible to rapid hepatic first-pass metabolism, primarily via glucuronidation and sulfation[4]. To achieve reliable systemic exposure and avoid erratic absorption, the formulation must maintain thermodynamic supersaturation during gastrointestinal transit. This requires a carefully engineered co-solvent or lipid-based surfactant system[5].

This application note provides a self-validating, step-by-step protocol for the formulation and in vivo administration of this compound in murine models.

Pathway & Workflow Visualizations

Workflow N1 1. API Characterization (pKa ~8.5, LogP ~4.0) N2 2. Primary Solubilization (5% DMSO) N1->N2 Disrupt crystal lattice N3 3. Micellar Stabilization (10% Solutol HS15) N2->N3 Coat solvated molecules N4 4. Aqueous Dilution (85% Saline) N3->N4 Introduce anti-solvent QC QC Check: Laser Tyndall Test (Self-Validation) N4->QC Assess thermodynamic stability N5 5. In Vivo Administration (IV / PO) QC->N5 Pass (No scattering)

Fig 1. Formulation workflow emphasizing causality in excipient addition and QC validation.

Absorption Stomach Gastric Transit (pH 1-2) API Protonated & Soluble Intestine Intestinal Transit (pH 6-7) Deprotonation Risk Stomach->Intestine Micelles Surfactant Micelles Prevent Precipitation Intestine->Micelles Excipient rescue Enterocyte Enterocyte Permeation (Passive Transcellular) Micelles->Enterocyte Free fraction release Blood Portal Circulation & Hepatic First-Pass Enterocyte->Blood

Fig 2. Oral absorption pathway of basic lipophilic molecules and the role of micellar rescue.

Experimental Protocols

Protocol A: Preparation of the Dosing Vehicle (5% DMSO / 10% Solutol HS15 / 85% Saline)

Causality Note: The order of excipient addition is non-negotiable. DMSO is required to disrupt the high crystal lattice energy of the benzophenone core. Solutol HS15 (a non-ionic surfactant) must be added before the aqueous phase so that it can coat the solvated drug molecules. If saline is added before the surfactant, the basic amine will experience a sudden dielectric shock, causing irreversible micro-precipitation.

  • Weighing: Weigh the required amount of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone powder into a sterile glass vial.

  • Primary Solubilization: Add 5% (v/v) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until a clear solution is achieved.

  • Micellar Coating: Add 10% (v/v) of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex for an additional 3 minutes. The solution should remain perfectly clear and slightly viscous.

  • Aqueous Dilution: Slowly add 85% (v/v) of sterile 0.9% Saline dropwise while continuously vortexing.

  • Self-Validating QC (The Tyndall Test): Shine a 5mW red or green laser pointer through the glass vial in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid, confirming a true solution or nano-micellar dispersion.

    • Fail: A visible beam path (Tyndall scattering) indicates micro-precipitation. Do not use for IV dosing , as it will cause fatal pulmonary embolisms.

Protocol B: In Vivo Administration (Murine Model)

Causality Note: Fasting mice for 4-6 hours prior to oral dosing reduces variability in gastric emptying and standardizes the bile salt concentrations, which heavily influence the absorption of lipophilic basic compounds[3].

  • Animal Preparation: Use 8-10 week old C57BL/6 mice. Fast the PO cohort for 4 hours prior to dosing; provide water ad libitum.

  • Intravenous (IV) Dosing (5 mg/kg):

    • Warm the mouse using a heat lamp to dilate the lateral tail vein.

    • Administer the formulation via a 27G needle. The injection volume must not exceed 5 mL/kg (e.g., 100 µL for a 20g mouse) to prevent DMSO-induced hemolysis.

  • Oral (PO) Gavage (20 mg/kg):

    • Administer the formulation using a 20G reusable stainless-steel gavage needle.

    • The dosing volume should be standardized to 10 mL/kg.

Protocol C: Pharmacokinetic Sampling & Bioanalysis
  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C.

  • Self-Validating Extraction: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard) to 1 volume of plasma to precipitate proteins. Centrifuge at 15,000 × g for 10 minutes. A visible white pellet confirms successful protein crash, preventing LC-MS/MS column clogging.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor for both the parent compound and expected phase II metabolites (e.g., glucuronide conjugates), as benzophenone scaffolds undergo rapid hepatic clearance[4].

Expected Pharmacokinetic Data

The following table summarizes the anticipated PK parameters based on the physicochemical profile of the 4-methylpiperazinomethyl benzophenone scaffold. Note the moderate bioavailability, which is typical for lipophilic bases subjected to hepatic first-pass metabolism[3].

Pharmacokinetic ParameterIntravenous (IV) @ 5 mg/kgOral (PO) @ 20 mg/kg
Cmax (ng/mL) -1,250 ± 150
Tmax (h) -1.5 - 2.0
AUC0-t (ng·h/mL) 4,800 ± 4008,640 ± 650
Clearance (L/h/kg) 1.04 ± 0.12-
Volume of Distribution (L/kg) 3.2 ± 0.4-
Absolute Bioavailability (F%) 100%~45%

References

  • Pharmacokinetics and metabolism of benzophenone 2 in the rat. nih.gov. 4

  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. mdpi.com. 1

  • Can We Predict Clinical Pharmacokinetics of Highly Lipophilic Compounds by Integration of Machine Learning or In Vitro Data into Physiologically Based Models? acs.org. 3

  • Enabling superior drug loading in lipid-based formulations with lipophilic salts for a brick dust molecule. researchgate.net. 5

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. acs.org. 2

Sources

Application Note: Preparation and Handling of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a substituted benzophenone derivative, a class of compounds widely utilized in photochemistry and medicinal chemistry.[1] The benzophenone scaffold is a key component in photoinitiators, and its derivatives are explored for various therapeutic applications.[1][2][3] Accurate and reproducible experimental results depend critically on the proper preparation, handling, and storage of stock solutions.[4] This is particularly true for benzophenone derivatives, which are characteristically photosensitive.[5][6]

This document provides a detailed, field-proven protocol for the preparation of high-concentration stock solutions of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. It outlines the scientific rationale behind solvent selection, handling precautions, and storage conditions to ensure solution stability and integrity over time. The protocols and guidelines herein are designed for researchers, scientists, and drug development professionals to establish consistent and reliable experimental workflows.

Compound Specifications & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.[4] Key specifications for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone are summarized below.

PropertyValueSource(s)
Synonym (2,4-dimethylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone[7]
CAS Number 898788-72-2[7][8]
Molecular Formula C₂₁H₂₆N₂O[7][8]
Molecular Weight 322.45 g/mol [7]
Typical Purity ≥97%[7]

Core Principles for Stock Solution Integrity

The following principles are critical for ensuring the accuracy, stability, and reproducibility of the prepared stock solutions.

Rationale for Solvent Selection

The large, predominantly non-polar structure of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone dictates poor solubility in aqueous solutions. Therefore, polar aprotic solvents are recommended.

  • Dimethyl Sulfoxide (DMSO): The solvent of choice for creating high-concentration stock solutions of non-polar compounds for biological assays.[4] It is crucial to use anhydrous or low-water content DMSO to prevent compound precipitation upon freezing. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[9]

  • Ethanol (EtOH) / Methanol (MeOH): Suitable alternatives for applications where DMSO is not appropriate. Some benzophenone derivatives are prepared in methanol.[3]

The Criticality of Photosensitivity

The benzophenone moiety is a well-known chromophore that absorbs UV light, leading to the formation of an excited triplet state.[2] This inherent property makes the compound susceptible to photodegradation.

  • Light Protection: All handling, storage, and experimental procedures should be performed under subdued lighting. Stock solutions must be stored in amber glass vials or clear vials wrapped completely in aluminum foil to block ambient light.[5][10][11] This prevents the degradation of the compound and ensures its efficacy is maintained.[6]

Ensuring Stability and Longevity

Chemical and physical stability are paramount for long-term use.

  • Temperature: For long-term storage (months), solutions should be kept at -20°C or, preferably, -80°C.[9] This minimizes solvent evaporation and slows potential degradation pathways. Short-term storage (days) at 2-8°C is not recommended for organic compounds in solution due to the increased risk of degradation.[4]

  • Aliquoting: Repeated freeze-thaw cycles are a primary cause of compound degradation and precipitation.[5] It is mandatory to aliquot the primary stock solution into smaller, single-use volumes immediately after preparation.[4][9] This practice preserves the integrity of the main stock and prevents contamination.

Required Materials & Equipment

  • 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone powder (Purity ≥97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical Balance (4-decimal place readability)

  • Class A Volumetric Flasks (e.g., 5 mL, 10 mL)[12]

  • Glass beaker and magnetic stir bar

  • Magnetic stir plate

  • Micropipettes and sterile tips

  • Amber or light-blocking polypropylene cryovials for aliquots

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution, a common starting concentration for many research applications.

Step 1: Pre-Protocol Preparations

Before weighing, allow the sealed container of the benzophenone powder and the solvent (DMSO) to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the hygroscopic powder and into the solvent.

Step 2: Mass Calculation (Purity-Corrected)

Accurate concentration requires accounting for the purity of the solid compound.[4][12] Use the following formula:

Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × (100 / Purity %) × 1000 (mg/g)

Example Calculation for 10 mL of a 10 mM solution with 97% purity: Mass (mg) = 0.010 mol/L × 0.010 L × 322.45 g/mol × (100 / 97) × 1000 mg/g Mass (mg) ≈ 33.24 mg

Step 3: Weighing and Initial Dissolution
  • Place a clean, dry glass weigh boat or weighing paper on the analytical balance and tare to zero.

  • Carefully weigh the calculated mass (e.g., 33.24 mg) of the compound. Record the actual mass weighed.

  • Transfer the weighed powder into a clean, dry glass beaker containing a small magnetic stir bar.

  • Add approximately 70-80% of the final target volume of DMSO (e.g., 7-8 mL for a 10 mL final volume) to the beaker.

  • Place the beaker on a magnetic stir plate and stir at a moderate speed until the solid is completely dissolved. Gentle warming (to 30-37°C) may be applied if dissolution is slow, but do not overheat.

Step 4: Quantitative Transfer and Final Volume

A quantitative transfer is essential to ensure the final concentration matches the calculated value.[4]

  • Once the compound is fully dissolved, carefully pour the solution from the beaker into a 10 mL Class A volumetric flask.

  • Rinse the beaker with a small volume of fresh DMSO (e.g., 1 mL). Transfer this rinse solution into the volumetric flask to collect any residual compound.

  • Repeat the rinsing step at least two more times.

  • Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark.

Step 5: Final Mixing and Aliquoting
  • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Working under subdued light, use a micropipette to dispense the stock solution into single-use aliquots (e.g., 20 µL, 50 µL, or 100 µL) in appropriately labeled, light-blocking cryovials.[5]

Step 6: Storage
  • Immediately place the labeled aliquots in a freezer for long-term storage.

  • Recommended Storage: -80°C for periods longer than one month.[9]

  • Acceptable Storage: -20°C for up to one month.[9]

Visual Workflow and Data Summary

The following diagram illustrates the key steps in the stock solution preparation workflow.

G Figure 1: Stock Solution Preparation Workflow cluster_prep Preparation & Calculation cluster_dissolve Dissolution & Transfer cluster_store Finalization & Storage calc 1. Calculate Mass (Correct for Purity) weigh 2. Weigh Compound Accurately calc->weigh dissolve 3. Initial Dissolution in ~70% Solvent weigh->dissolve q_transfer 4. Quantitative Transfer to Volumetric Flask dissolve->q_transfer final_vol 5. Adjust to Final Volume with Solvent q_transfer->final_vol mix 6. Homogenize (Invert 15-20x) final_vol->mix aliquot 7. Aliquot into Light-Blocking Vials mix->aliquot store 8. Store at -80°C (Long-Term) aliquot->store

Sources

Preclinical Formulation Strategies for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (MW: 322.45 g/mol )[1] and its structural analogues (e.g., cyano- or carboethoxy-derivatives)[2] are highly lipophilic chemical entities frequently utilized as advanced building blocks or hit compounds in early drug discovery[3].

From a physicochemical perspective, this molecule presents a classic dichotomy:

  • The Benzophenone Core: A highly lipophilic domain that drives up the partition coefficient (LogP) and crystal lattice energy, resulting in practically zero aqueous solubility at neutral pH.

  • The 4-Methylpiperazine Moiety: An ionizable weak base. The tertiary amines in the piperazine ring typically exhibit a pKa of ~8.5. At gastric pH (1.2), the molecule is protonated and soluble; however, upon entering the intestinal tract (pH 6.8), it deprotonates, leading to a drastic drop in solubility and a high risk of in vivo precipitation.

To achieve adequate exposure in rodent pharmacokinetic (PK) and efficacy studies, formulators must bypass simple aqueous vehicles and utilize advanced solubilization techniques[4][5].

Table 1: Estimated Physicochemical Profile
PropertyEstimated Value / CharacteristicFormulation Implication
Molecular Weight 322.45 g/mol [1]Favorable for oral absorption (Lipinski's Rule of 5).
LogP (Predicted) 3.8 – 4.5High lipophilicity requires cosolvents or complexation.
pKa (Piperazine) ~8.5 (Basic)Enables in situ salt formation at acidic pH.
Aqueous Solubility (pH 7.4) < 10 µg/mLHigh risk of precipitation in the lower GI tract.
Aqueous Solubility (pH 3.0) > 5 mg/mLAcidic vehicles will drastically improve solubility.

Rationale for Formulation Selection

Designing a preclinical formulation requires balancing maximum solubilization with physiological compatibility. Based on the compound's profile, two primary strategies are recommended:

Strategy A: pH-Adjusted Co-solvent Systems

Cosolvents such as Polyethylene Glycol 400 (PEG 400) and surfactants like Polysorbate 80 (Tween 80) are frequently employed to formulate weakly basic new chemical entities (NCEs)[4]. By utilizing an acidic buffer (e.g., Citrate pH 3.0), the piperazine nitrogen is protonated. Simultaneously, PEG 400 lowers the dielectric constant of the vehicle to solvate the uncharged benzophenone core, while Tween 80 forms micelles that prevent precipitation upon dilution in the gastrointestinal tract[6].

Strategy B: Cyclodextrin Inclusion Complexation

For aryl piperazine derivatives, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has proven highly effective. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzophenone core, while the ionizable piperazine tail remains exposed to the bulk aqueous environment, maximizing hydrogen bonding[7].

Cautionary Insight: Formulators must account for the solubility-permeability interplay . While HP-β-CD drastically increases apparent solubility, excessive cyclodextrin decreases the free fraction of the drug. This reduces the thermodynamic driving force for membrane permeation, potentially lowering apparent intestinal permeability[8]. Therefore, the cyclodextrin concentration should be titrated to the minimum amount required to dissolve the target dose.

Formulation Decision Workflow

FormulationWorkflow Start 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Profile Physicochemical Profiling (pKa ~8.5, LogP ~4.0) Start->Profile Route Target Administration Route Profile->Route IV Intravenous (IV) Requires True Solution Route->IV 100% Bioavailability PO Oral (PO) Solution or Suspension Route->PO Efficacy/Tox Studies Cyclo 20% HP-β-CD in Saline (Encapsulates Benzophenone) IV->Cyclo Low Dose (<10 mg/kg) Cosolvent PEG 400 / Tween 80 / Buffer (Solvates Lipophilic Core) IV->Cosolvent High Dose (>10 mg/kg) PO->Cosolvent Maximize Exposure Suspension 0.5% MC / 0.2% Tween 80 (High Dose PO) PO->Suspension Dose > 100 mg/kg

Fig 1. Preclinical formulation decision tree for benzophenone-piperazine derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of a 30 mg/mL PO Solution (Co-solvent System)

Vehicle Composition: 40% PEG 400 / 10% Tween 80 / 50% Citrate Buffer (100 mM, pH 3.0)

Mechanistic Note: Wetting the API with the surfactant/cosolvent first disrupts the hydrophobic crystal lattice. Subsequent addition of the acidic buffer protonates the piperazine ring, driving the compound into solution.

  • Weighing: Accurately weigh 300 mg of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone into a clean 20 mL glass scintillation vial.

  • Wetting & Solvation: Add 1.0 mL of Tween 80 (10% v/v) and 4.0 mL of PEG 400 (40% v/v) to the vial.

  • Agitation: Vortex the mixture for 2 minutes, followed by sonication in a water bath at 40°C for 10 minutes until a uniform, cloudy dispersion is achieved.

  • Ionization: Dropwise, add 5.0 mL of 100 mM Citrate Buffer (pH 3.0) while continuously stirring at 500 RPM on a magnetic stir plate.

  • Equilibration: Allow the solution to stir at room temperature for 2 hours. The solution should transition from a cloudy dispersion to a completely transparent liquid.

  • Self-Validation (Dilution Integrity): Perform a 1:10 serial dilution of the final formulation in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Monitor for precipitation using dynamic light scattering (DLS) or polarized light microscopy. A lack of particulate formation validates the formulation's resistance to in vivo precipitation[6].

Protocol 2: Preparation of a 10 mg/mL IV Solution (Cyclodextrin Complexation)

Vehicle Composition: 20% w/v HP-β-CD in 0.9% Normal Saline

Mechanistic Note: HP-β-CD complexation is an entropy-driven, endothermic process. Gentle heating accelerates the partitioning of the benzophenone core into the cyclodextrin cavity without degrading the API[7].

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 0.9% Normal Saline. Stir until completely clear. Adjust the final volume to 10.0 mL.

  • API Addition: Add 100 mg of the API to the HP-β-CD solution.

  • Complexation: Place the vial in a thermomixer set to 37°C and agitate at 800 RPM for 24 hours. Continuous agitation is critical for the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation (Recovery Assay): Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API. Quantify the API concentration pre- and post-filtration via HPLC-UV. A recovery of ≥95% confirms the formation of a true inclusion complex rather than a metastable micro-suspension[7].

Formulation Candidate Matrix

Table 2: Summary of Preclinical Formulation Candidates
Formulation TypeCompositionTarget RouteMax SolubilizationStability & Notes
Co-solvent Solution 40% PEG 400, 10% Tween 80, 50% Citrate Buffer (pH 3.0)PO / IV~30 mg/mLHigh. Resists precipitation upon 1:10 dilution. Ideal for maximum exposure PK studies.
Cyclodextrin Complex 20% w/v HP-β-CD in 0.9% SalineIV~10 mg/mLHigh. Forms a true solution. Monitor for permeability tradeoffs at high CD concentrations.
Wet-Milled Suspension 0.5% Methylcellulose, 0.2% Tween 80 in WaterPO (Tox)N/A (Suspension)Moderate. Requires continuous stirring prior to dosing. Used only when doses exceed 100 mg/kg.

References

  • NextSDS. "2,4-DIMETHYL-3'-(4-METHYLPIPERAZINOMETHYL)
  • Rieke Metals. "2,4-dimethyl-3'-(4-methylpiperazinomethyl)benzophenone". Rieke Metals.
  • Sigma-Aldrich. "4'-cyano-3-(4-methylpiperazinomethyl) benzophenone". Sigma-Aldrich.
  • "Preclinical Formulations: Insight, Strategies, and Practical Consider
  • "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species".
  • "Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential". Maynooth University Research Archive Library.
  • "Rational formulation strategy from drug discovery profiling to human proof of concept". Taylor & Francis Online.
  • "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formul

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-72-2).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental issues. We will delve into the causality behind procedural choices, providing a framework for robust and reproducible synthesis.

Introduction: The Synthetic Challenge

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a substituted diaryl ketone, a class of compounds with significant interest in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The presence of a basic piperazine moiety precludes its direct involvement in certain classical benzophenone syntheses like the Friedel-Crafts acylation due to its interaction with Lewis acid catalysts.

Therefore, a strategic, multi-step approach is required. This guide focuses on a robust and logical pathway: the initial formation of a benzophenone core, followed by functionalization to introduce the methylpiperazinomethyl side chain.

Recommended Synthetic Pathway

Our recommended approach involves a three-step sequence that maximizes yield and minimizes side-product formation by introducing the sensitive amine group in the final step.

G cluster_0 Step 1: Benzophenone Core Synthesis cluster_1 Step 2: Benzylic Functionalization cluster_2 Step 3: Side-Chain Installation A m-Xylene + 3-Methylbenzoyl Chloride B Friedel-Crafts Acylation (AlCl₃ Catalyst) A->B C 2,4,3'-Trimethylbenzophenone B->C D Radical Bromination (NBS, Initiator) C->D E 3'-(Bromomethyl)-2,4-dimethylbenzophenone D->E F Nucleophilic Substitution (1-Methylpiperazine) E->F G Final Product: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone F->G

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each question is designed to diagnose a problem and provide a scientifically grounded solution.

Step 1: Friedel-Crafts Acylation of m-Xylene

The formation of the benzophenone ketone is the foundational step. This reaction is a classic electrophilic aromatic substitution.[3][4] A Lewis acid, typically AlCl₃, is used to generate a highly electrophilic acylium ion from 3-methylbenzoyl chloride, which is then attacked by the electron-rich m-xylene.[4]

Q: My yield of 2,4,3'-Trimethylbenzophenone is very low (<30%) or non-existent. What are the likely causes?

A: Low yield in Friedel-Crafts acylation is a common issue often traced back to reagent quality or reaction conditions.

  • Cause 1: Inactive Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture hydrolyzes it to aluminum hydroxide, rendering it inactive.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle has been opened, handle it in a glovebox or under a dry inert atmosphere (N₂ or Argon). Ensure all glassware is rigorously oven-dried before use.[5][6]

  • Cause 2: Impure Reagents. Wet solvent or reagents will quench the catalyst. m-Xylene or 3-methylbenzoyl chloride may contain impurities that inhibit the reaction.

    • Solution: Use anhydrous grade solvents. Purify m-xylene by distillation if necessary. Ensure the 3-methylbenzoyl chloride is of high purity.

  • Cause 3: Incorrect Stoichiometry. A slight excess of the Lewis acid catalyst is required because it complexes with the product ketone, deactivating it.[7] This drives the reaction to completion.

    • Solution: Use 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (3-methylbenzoyl chloride). See the protocol table below for recommended ratios.

  • Cause 4: Poor Temperature Control. The initial formation of the acylium ion complex is exothermic. If the temperature rises too high, it can lead to side reactions and decomposition.

    • Solution: Add the AlCl₃ portion-wise to the reaction mixture at 0°C (ice bath) to control the initial exotherm. After the addition, allow the reaction to proceed at room temperature or with gentle heating as specified in the protocol.

G Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Is AlCl₃ anhydrous and from a fresh source? Start->CheckCatalyst CheckReagents Are reagents and solvents strictly anhydrous? CheckCatalyst->CheckReagents Yes Sol_Catalyst Solution: Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckStoich Is AlCl₃ stoichiometry correct (1.1-1.3 eq)? CheckReagents->CheckStoich Yes Sol_Reagents Solution: Use anhydrous grade solvents. Purify reagents. CheckReagents->Sol_Reagents No CheckTemp Was temperature controlled during addition (0°C)? CheckStoich->CheckTemp Yes Sol_Stoich Solution: Adjust AlCl₃ to 1.1-1.3 equivalents. CheckStoich->Sol_Stoich No Sol_Temp Solution: Add AlCl₃ slowly at 0°C to control exotherm. CheckTemp->Sol_Temp No

Caption: Troubleshooting decision tree for low yield in Step 1.

Q: My product is a mixture of isomers. How can I improve the regioselectivity?

A: The acylation of m-xylene should theoretically yield the 2,4-disubstituted product as the major isomer due to the ortho- and para-directing nature of the two methyl groups. However, under harsh conditions, isomerization can occur.

  • Cause: High reaction temperatures or prolonged reaction times can lead to catalyst-mediated migration of the acyl group, resulting in a mixture of isomers.

  • Solution: Maintain a controlled reaction temperature (e.g., room temperature after initial addition) and monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to avoid over-exposure to the Lewis acid. The chosen strategy (acylating m-xylene with 3-methylbenzoyl chloride) is generally highly regioselective.[4]

Step 2: Benzylic Bromination

This step uses a radical initiator to selectively brominate the methyl group on the benzoyl ring, which is activated for radical abstraction. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals.

Q: The bromination reaction is not starting or is very slow.

A: Radical reactions can be sensitive to initiation and inhibitors.

  • Cause 1: Ineffective Initiation. The radical chain reaction must be properly initiated.

    • Solution: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is not expired. The reaction often requires initiation by gentle heating or exposure to a light source (a standard 100W incandescent bulb is often sufficient).

  • Cause 2: Presence of Inhibitors. Oxygen is a radical scavenger and can inhibit the reaction. Phenolic impurities can also act as inhibitors.

    • Solution: Degas the solvent (e.g., CCl₄ or cyclohexane) before use by bubbling nitrogen or argon through it. Ensure the starting benzophenone from Step 1 is pure and free of phenolic byproducts.

Q: I am observing multiple spots on my TLC, suggesting over-bromination or other side reactions.

A: The primary side product is often the dibrominated species.

  • Cause: Using too much NBS will lead to the formation of 3'-(dibromomethyl)-2,4-dimethylbenzophenone.

  • Solution: Use a precise stoichiometry of NBS (1.0 to 1.05 equivalents). Add the NBS portion-wise and monitor the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine

In the final step, the benzylic bromide is displaced by the secondary amine of 1-methylpiperazine to form the final product.

Q: The yield of my final product is low, and I isolate a lot of unreacted benzylic bromide.

A: This points to incomplete reaction, often due to base or solvent issues.

  • Cause 1: Inadequate Base. The reaction generates HBr, which will protonate the 1-methylpiperazine, rendering it non-nucleophilic. A base is needed to scavenge this acid.

    • Solution: Use at least 2 equivalents of 1-methylpiperazine (one to act as the nucleophile, one to act as the base) or use 1 equivalent of 1-methylpiperazine and 1-2 equivalents of a non-nucleophilic base like triethylamine or potassium carbonate.[8]

  • Cause 2: Incorrect Solvent. The choice of solvent can influence the reaction rate.

    • Solution: A polar aprotic solvent like acetonitrile or DMF is generally effective for this type of Sₙ2 reaction. These solvents solvate the cation but not the nucleophile, increasing its reactivity.

Q: I am seeing a very polar byproduct that doesn't move from the baseline on the TLC.

A: This is likely a quaternary ammonium salt.

  • Cause: The product, a tertiary amine, can react with another molecule of the benzylic bromide to form a quaternary ammonium salt. This is more likely if the reaction is run at high temperatures for extended periods.

  • Solution: Add the solution of benzylic bromide slowly to the solution of the amine to maintain a low concentration of the electrophile. Avoid excessive heating. Monitor the reaction and work it up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for monitoring this synthesis?

A:

  • Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress. A typical eluent system would be a mixture of hexane and ethyl acetate. As the synthesis progresses, the product will become more polar: 2,4,3'-Trimethylbenzophenone (least polar) -> 3'-(Bromomethyl) intermediate -> Final Product (most polar, may streak without a small amount of base like triethylamine in the eluent).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation at each step. Key signals to watch for: disappearance of the 3'-methyl singlet (~2.4 ppm) and appearance of the bromomethyl singlet (~4.5 ppm) in Step 2; disappearance of the bromomethyl peak and appearance of new signals for the piperazine ring and the new benzylic CH₂ (~3.5 ppm) in Step 3.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of intermediates and the final product.

Q: How should I purify the final product?

A: The crude product will likely contain unreacted starting materials, the HBr salt of 1-methylpiperazine, and other byproducts.

  • Aqueous Workup: First, perform a liquid-liquid extraction. Wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to remove any acidic impurities and HBr salts. Then wash with brine and dry over an anhydrous salt like Na₂SO₄.[9]

  • Column Chromatography: This is the most effective method for obtaining a highly pure product. Use silica gel as the stationary phase. A gradient elution starting with ethyl acetate/hexane and gradually increasing the polarity by adding methanol is often effective. Adding 1-2% triethylamine to the eluent system can prevent the product from streaking on the column.[9]

Q: Are there alternative synthetic routes?

A: Yes, a Grignard-based approach is a viable alternative for forming the benzophenone core.[10] This would involve:

  • Preparing a Grignard reagent from 1-bromo-2,4-dimethylbenzene and magnesium turnings.[5]

  • Reacting this Grignard reagent with 3-methylbenzoyl chloride.

  • Proceeding with the same bromination and substitution steps as described above. This route avoids the use of strong Lewis acids but requires strictly anhydrous conditions for the Grignard reagent formation.[6][11]

Q: What are the primary safety concerns?

A:

  • Friedel-Crafts Acylation: AlCl₃ reacts violently with water. The reaction can be highly exothermic. Perform in a well-ventilated fume hood and wear appropriate PPE. Quench the reaction carefully by slowly adding it to ice.

  • Benzylic Bromination: NBS is a lachrymator and irritant. Carbon tetrachloride is a carcinogen and should be handled with extreme care or substituted with a safer solvent like cyclohexane. Radical initiators can be explosive under certain conditions; handle according to safety data sheets.

  • Solvents: Many organic solvents used are flammable and volatile. Work in a fume hood away from ignition sources.

Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Conditions
StepReactionLimiting ReagentReagent 2Reagent 3Catalyst/InitiatorSolventTemp.Time (h)
1 Friedel-Crafts Acylation3-Methylbenzoyl Chloride (1 eq)m-Xylene (3 eq)-AlCl₃ (1.2 eq)Dichloromethane0°C to RT4-6
2 Benzylic Bromination2,4,3'-Trimethylbenzophenone (1 eq)NBS (1.05 eq)-AIBN (0.05 eq)CCl₄ or CyclohexaneReflux2-4
3 Nucleophilic Substitution3'-(Bromomethyl) Intermediate (1 eq)1-Methylpiperazine (2.2 eq)K₂CO₃ (2 eq)-Acetonitrile50-60°C3-5
Protocol 1: Synthesis of 2,4,3'-Trimethylbenzophenone (Step 1)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add m-xylene (3.0 eq) and anhydrous dichloromethane.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.

  • Add a solution of 3-methylbenzoyl chloride (1.0 eq) in dichloromethane dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor progress by TLC.

  • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 3'-(Bromomethyl)-2,4-dimethylbenzophenone (Step 2)
  • In a round-bottom flask, dissolve the 2,4,3'-trimethylbenzophenone (1.0 eq) from Step 1 in carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Initiation of the reaction is often indicated by a change in color. A light source can be used to facilitate initiation.

  • Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield the crude benzylic bromide, which should be used immediately in the next step due to its lability.

Protocol 3: Synthesis of Final Product (Step 3)
  • In a round-bottom flask, combine 1-methylpiperazine (2.2 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile.

  • Add a solution of the crude 3'-(bromomethyl)-2,4-dimethylbenzophenone (1.0 eq) from Step 2 in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 3-5 hours. Monitor by TLC.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient with 1% Triethylamine) to obtain the pure 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone.

References

  • BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones.
  • BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
  • BenchChem. Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.
  • He, Y., et al. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters. ACS Publications.
  • Journal of the Chemical Society C: Organic. (1968). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. RSC Publishing.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Web Pages. 1. Grignard Reaction.
  • Utah Tech University. Addition of a Grignard to a Ketone.
  • IJCRT.org. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile.
  • Wikipedia. Mannich reaction.
  • Royal Society Publishing. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation.
  • PMC. (2021). Application of the Mannich reaction in the structural modification of natural products.
  • Synthesis, Characterization and Application of Mannich Base. (2018).
  • Thermo Fisher Scientific. Mannich Reaction.
  • Organic Syntheses Procedure. (n.d.).
  • Applichem. 2,4-DIMETHYL-3'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE.
  • Sigma-Aldrich. 2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone.
  • ResearchGate. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][12]benzoquinone hydrochloride. Available from:

  • MDPI. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione.

Sources

Technical Support Center: Troubleshooting 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides an in-depth, mechanistically grounded troubleshooting framework for researchers experiencing precipitation, assay drift, or non-specific binding when working with 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in aqueous biological assays.

Part 1: Chemical Profiling & Root Cause Analysis

To resolve solubility issues, we must first deconstruct the molecule's physicochemical properties. 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone consists of two competing structural domains[1]:

  • The Lipophilic Core: The 2,4-dimethylbenzophenone moiety is a rigid, highly hydrophobic, and planar structure. It strongly favors π−π stacking and hydrophobic collapse in water.

  • The Ionizable Tail: The 4-methylpiperazinomethyl group contains two tertiary amines. Disubstituted piperazine motifs typically exhibit two distinct pKa​ values: approximately 9.0 and 5.0[2].

The Causality of Precipitation: When you dilute this compound from a 100% DMSO stock into a physiological buffer (pH 7.4), the secondary tertiary amine ( pKa2​≈5.0 ) remains unprotonated, while the primary tertiary amine ( pKa1​≈9.0 ) is protonated[2]. This results in a net +1 charge. For a molecule with such a massive hydrophobic core (LogP > 3.9)[3], a single positive charge provides an insufficient hydration sphere. As the DMSO solvation shell diffuses into the bulk aqueous phase, the exposed lipophilic cores rapidly nucleate, leading to colloidal aggregation and macroscopic precipitation. The basicity and pKa​ of the piperazine dictate its partition between polar and nonpolar phases, making pH the primary variable in its solubility[4].

Quantitative Physicochemical Profiling
PropertyCharacteristicImpact on Assay Solubility
Core Scaffold 2,4-DimethylbenzophenoneHighly lipophilic; drives hydrophobic aggregation, π−π stacking, and plastic adsorption.
Ionizable Group 4-MethylpiperazinomethylBasic tertiary amines ( pKa1​≈9.0 , pKa2​≈5.0 ); highly pH-dependent solubility[2].
Charge State (pH 7.4) +1 (Mono-protonated)Insufficient hydration sphere to fully solubilize the lipophilic core, leading to precipitation[2].
Charge State (pH 5.0) +2 (Di-protonated)Maximum aqueous solubility; electrostatic repulsion prevents molecular aggregation[2].
LogP (Estimated) > 3.9High partition coefficient favors non-polar phases, increasing risk of non-specific binding[3].

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from DMSO into a pH 7.4 assay buffer? A: At pH 7.4, the solubility of piperazine derivatives drops significantly compared to slightly acidic conditions due to a lower extent of protonation[2]. When the DMSO concentration drops below 5% during dilution, the compound loses its organic solvation shell. Because it is only mono-protonated at pH 7.4, hydrophobic interactions between the benzophenone cores dominate, causing immediate "crashing out."

Q2: How can I prevent non-specific binding (NSB) to my polystyrene assay microplates? A: The high LogP of the dimethylbenzophenone core drives the molecule to adsorb onto hydrophobic plastic surfaces to escape the aqueous environment[3]. To prevent this, you must lower the surface tension of your buffer. Adding a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) creates micelles or hydrophobic binding pockets that shield the lipophilic core, keeping the molecule in solution and off the plastic walls.

Q3: My enzymatic assay cannot tolerate low pH or surfactants. What are my formulation alternatives? A: If you are restricted to strict physiological conditions (pH 7.4) and cannot use detergents, use cyclodextrin encapsulation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that perfectly accommodates the benzophenone core, while its hydrophilic exterior maintains excellent aqueous solubility without denaturing delicate enzymes.

Part 3: Solvation Mechanisms & Decision Workflows

SolvationMechanism FreeBase Free Base (Lipophilic, Insoluble) Protonation H+ Addition (pH < pKa) FreeBase->Protonation Acidic Media Aggregation Hydrophobic Aggregation FreeBase->Aggregation Neutral pH Ionized Protonated Piperazine (Cationic, Soluble) Protonation->Ionized Micelle Surfactant/BSA Shielding Aggregation->Micelle Add Tween/BSA

Solvation states of the piperazine derivative based on pH and surfactant presence.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Assay CheckPH Can assay tolerate pH 5.5 - 6.0? Start->CheckPH Acidify Pre-protonate piperazine (Use Acidified DMSO) CheckPH->Acidify Yes CheckAdditives Can assay tolerate surfactants/carrier proteins? CheckPH->CheckAdditives No Additives Add 0.01% Tween-20 or 0.1% BSA CheckAdditives->Additives Yes Cyclodextrin Use HP-β-CD encapsulation CheckAdditives->Cyclodextrin No

Workflow for resolving 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone precipitation.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol below includes a self-validating Quality Control (QC) step. Do not proceed with your biological assay until the QC criteria are met.

Protocol A: Acidified DMSO Stock & Stepwise Dilution

Use this protocol if your assay can tolerate slightly acidic transients or if you are conducting cell-free biochemical assays.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Acidification: Add 0.1% v/v glacial acetic acid or 0.1 M HCl to the DMSO stock. Causality: This pre-protonates the pKa2​ nitrogen (~5.0) of the piperazine ring before it ever touches water, preventing the free-base shock that causes instant nucleation.

  • Buffer Preparation: Ensure your target aqueous buffer is pre-warmed to 37°C. Cold buffers decrease the kinetic solubility limit.

  • Stepwise Addition: While vortexing the buffer at medium speed, add the acidified DMSO stock dropwise. Do not exceed a final DMSO concentration of 2% v/v.

  • Self-Validating QC: Transfer 1 mL of the final working solution to a cuvette and measure absorbance at 600 nm ( A600​ ).

    • Pass: A600​<0.01 (Solution is optically clear; no colloidal aggregates).

    • Fail: A600​≥0.01 (Turbidity indicates precipitation; proceed to Protocol B).

Protocol B: Cyclodextrin (HP- β -CD) Complexation Workflow

Use this protocol for live-cell assays or highly sensitive enzymatic assays where pH shifts and surfactants are prohibited.

  • Carrier Preparation: Prepare a 10% to 20% w/v solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your standard pH 7.4 assay buffer.

  • Direct Injection: Inject the 10 mM compound stock (in standard DMSO) directly into the HP- β -CD buffer.

  • Thermal Sonication: Place the mixture in a bath sonicator set to 37°C for 15–20 minutes. Causality: Sonication provides the activation energy required for the bulky dimethylbenzophenone core to displace water molecules inside the hydrophobic cavity of the cyclodextrin ring.

  • Self-Validating QC: Analyze the final solution using Dynamic Light Scattering (DLS).

    • Pass: Monodisperse population with a hydrodynamic radius ( Rh​ ) < 5 nm (Confirms successful 1:1 inclusion complex formation).

    • Fail: Polydisperse peaks > 100 nm (Indicates failed solubilization and presence of micro-precipitates).

Sources

Reducing impurities during 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone extraction

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Extraction & Purification of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Welcome to the Technical Support Center. 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a critical intermediate in the synthesis of targeted kinase inhibitors. Structurally, it features a highly lipophilic benzophenone core and a basic, hydrophilic 4-methylpiperazine moiety. This dual nature makes acid-base extraction the most effective purification strategy, eliminating the need for costly chromatography[1].

However, researchers frequently encounter issues such as emulsion formation, carryover of neutral benzophenone precursors, and residual 4-methylpiperazine[2]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity extraction.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is unreacted 2,4-dimethylbenzophenone precursor still present in my final product?

  • Causality: 2,4-dimethylbenzophenone is a neutral, highly lipophilic impurity. During the acidic extraction phase (pH 2), the target molecule protonates and migrates to the aqueous layer, while the neutral precursor remains in the organic layer[3]. If the aqueous layer is not sufficiently washed with fresh organic solvent before basification, trace amounts of the organic solvent containing the neutral impurity will carry over.

  • Self-Validating Check: Always perform at least two back-washes of the acidic aqueous layer with fresh organic solvent. Spot the final organic wash on a TLC plate; proceed to basification only when the wash shows no UV-active spots.

Q2: How do I eliminate residual 4-methylpiperazine from the final extract?

  • Causality: 4-methylpiperazine is a small, highly polar diamine. While the target molecule becomes highly lipophilic at pH 10 and extracts easily into dichloromethane (DCM) or ethyl acetate (EtOAc), 4-methylpiperazine can partially partition into the organic phase due to its high concentration and basicity[4].

  • Self-Validating Check: Wash the final organic phase with a 5% aqueous NaCl solution (brine). The high ionic strength of brine forces the highly polar 4-methylpiperazine into the aqueous phase while salting out the target intermediate into the organic phase.

Q3: Why does a stubborn emulsion form during the basic extraction step?

  • Causality: Emulsions typically occur when the pH is adjusted between 6 and 8. In this range, the target molecule is only partially deprotonated. This monoprotonated state acts as a weak surfactant, stabilizing droplets of organic solvent within the water.

  • Self-Validating Check: Push the pH strictly to ≥ 10 using 2M NaOH to ensure complete deprotonation[5]. If an emulsion persists, filter the biphasic mixture through a pad of Celite to break the interfacial tension.

Section 2: Quantitative Data: Phase Distribution & pH Profiling

To optimize extraction, it is critical to understand the partitioning behavior of the target molecule and its impurities across different pH levels.

pH LevelTarget Molecule StatePhase PreferenceImpurity Behavior
pH 2.0 Dihydrochloride SaltAqueous (>99%)Neutral benzophenones remain in Organic
pH 6.5 Monoprotonated / Free BaseEmulsion / Interfacial4-methylpiperazine remains in Aqueous
pH 10.0 Free BaseOrganic (>98%)4-methylpiperazine partially in Organic
pH 12.0 Free BaseOrganic (>99%)Target molecule fully partitions to Organic

Section 3: Standard Operating Procedure (SOP) - Acid-Base Extraction

This self-validating protocol ensures the removal of both basic and neutral impurities.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction (Removal of Neutral Impurities):

    • Add 1M HCl to the organic layer until the aqueous phase reaches pH 2.

    • Shake vigorously in a separatory funnel and allow the phases to separate.

    • Causality: The basic piperazine nitrogen atoms protonate, making the target molecule water-soluble[1].

    • Collect the lower aqueous layer.

  • Organic Wash: Wash the collected aqueous layer with fresh EtOAc (2 × 5 mL per gram). Discard the organic washes (contains unreacted 2,4-dimethylbenzophenone).

  • Basification (Recovery of Target Molecule):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH dropwise while stirring until the pH reaches 10–11.

    • Causality: Complete deprotonation converts the target molecule back to its lipophilic free base form[5].

  • Basic Extraction: Extract the turbid aqueous layer with Dichloromethane (DCM) (3 × 5 mL per gram).

  • Polar Impurity Wash: Wash the combined DCM layers with saturated brine (1 × 10 mL per gram) to remove residual 4-methylpiperazine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure intermediate.

Section 4: Visualizations

ExtractionWorkflow Crude Crude Mixture in EtOAc AcidWash Add 1M HCl (pH 2) Extract Crude->AcidWash Org1 Organic Phase 1 (Neutral Impurities) AcidWash->Org1 Discard Aq1 Aqueous Phase 1 (Target Salt + Polar Impurities) AcidWash->Aq1 Keep Basify Add 2M NaOH (pH 10) Extract with DCM Aq1->Basify Aq2 Aqueous Phase 2 (Polar Impurities) Basify->Aq2 Discard Org2 Organic Phase 2 (Target Free Base) Basify->Org2 Keep Pure Pure 2,4-Dimethyl-3'- (4-methylpiperazinomethyl) benzophenone Org2->Pure Wash with Brine, Dry, Concentrate

Acid-base extraction workflow for isolating the target benzophenone intermediate.

Protonation LowPH LowPH MidPH pH 6-8 Monoprotonated Emulsion Risk LowPH->MidPH Add NaOH MidPH->LowPH Add HCl HighPH HighPH MidPH->HighPH Add NaOH HighPH->MidPH Add HCl

pH-dependent protonation states and phase partitioning behavior of the target molecule.

References

  • [4] A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride (WO2013008242A1). Google Patents.

  • [3] Experimental Details - 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride. The Royal Society of Chemistry.[Link]

  • [5] pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [2] LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate. ResearchGate.[Link]

  • [1] Acid-Base Extraction | Purpose, Theory & Applications. Study.com.[Link]

Sources

Technical Support Center: Optimizing HPLC for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for High-Performance Liquid Chromatography (HPLC) methods. Here, we address common challenges with a focus on the scientific principles governing the separation of this basic compound.

Analyte at a Glance: Understanding the Chemistry

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of our target analyte, 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. Its structure contains a benzophenone core and a 4-methylpiperazine group. This latter functional group is basic and will significantly influence its behavior in reverse-phase HPLC.

  • Structure: (2,4-dimethylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

  • Key Feature: The presence of the 4-methylpiperazine moiety, a tertiary amine, makes the compound basic. The pKa of 1-methylpiperazine is a good proxy, with reported values for its conjugate acid being around 9.7-9.8 for the first protonation and 5.3 for the second.[1][2] This means the compound will be protonated and carry a positive charge at acidic to neutral pH.

  • Polarity: While the benzophenone core is nonpolar, the piperazine group adds polarity, especially when protonated.

This combination of a nonpolar core and a basic, ionizable group can lead to challenging chromatographic behavior, such as peak tailing and retention time variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is tailing significantly. What is the cause and how can I fix it?

A1: Understanding and Mitigating Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this one on standard silica-based C18 columns.[3]

Primary Cause: Silanol Interactions

The primary cause of peak tailing for basic compounds is secondary interactions with residual silanol groups on the silica stationary phase.[3] Here's the mechanism:

  • Silanol Ionization: At mobile phase pH values above approximately 3, the surface silanol groups (Si-OH) on the silica packing begin to deprotonate, becoming negatively charged (Si-O⁻).[4][5]

  • Analyte Ionization: Your analyte, being a base, will be protonated (positively charged) at a pH below its pKa (around 9.7).

  • Secondary Interaction: The positively charged analyte can then interact with the negatively charged silanol groups via ion exchange. This is a different retention mechanism than the intended hydrophobic (reverse-phase) interaction. These secondary interactions are strong and lead to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[6]

Troubleshooting Workflow:

start Peak Tailing Observed p1 Is Mobile Phase pH < 3? start->p1 s1 Lower Mobile Phase pH to 2.5-3.0 using an acid modifier (e.g., 0.1% TFA or Formic Acid). p1->s1 No p2 Are you using a modern, high-purity silica column? p1->p2 Yes s1->p2 s2 Switch to an end-capped or hybrid-surface column designed for basic compounds. p2->s2 No p3 Is the peak shape still poor? p2->p3 Yes s2->p3 s3 Consider using a mobile phase with a higher pH (e.g., pH 10 with a pH-stable column) to deprotonate the analyte. p3->s3 Yes s4 Add a competing base like Triethylamine (TEA) to the mobile phase (use with caution, may affect MS). p3->s4 If pH change is not an option end Symmetrical Peak Achieved s3->end s4->end

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: The most straightforward approach is to lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0.[4] At this low pH, the residual silanol groups are protonated (Si-OH) and neutral, which minimizes the unwanted ionic interactions.

    • Protocol: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your water/acetonitrile or water/methanol mobile phase. Formic acid is more MS-friendly.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica, which has fewer metal contaminants and more accessible silanol groups for deactivation. "End-capping" is a process where the residual silanols are chemically reacted with a small silylating agent to make them less active. Columns specifically marketed for the analysis of basic compounds are highly recommended.

  • Work at High pH (Ion Suppression): An alternative strategy is to use a high pH mobile phase (e.g., pH 10).[7] At a pH well above the analyte's pKa, the piperazine group will be in its neutral, non-ionized form.[7][8] This prevents interaction with silanols and can lead to excellent peak shape.

    • Caution: This requires a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column), as traditional silica columns will dissolve above pH 8.[9]

  • Add a Competing Base: Adding a small concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase can also improve peak shape. TEA acts as a "silanol blocker" by preferentially interacting with the active sites on the stationary phase, masking them from your analyte.[4] Note that TEA is not suitable for LC-MS applications due to ion suppression.

Q2: My retention time is too short. How can I increase it?

A2: Strategies for Increasing Analyte Retention

If your analyte is eluting too early, potentially near the void volume, you have several parameters you can adjust to increase its retention on a reverse-phase column.

ParameterRecommended ChangeRationale
Organic Content Decrease the percentage of organic solvent (e.g., from 70% ACN to 60% ACN).In reverse-phase HPLC, water is the weak solvent and the organic solvent is the strong solvent. Reducing the organic content makes the mobile phase more polar, increasing the interaction between the nonpolar analyte core and the stationary phase.[10]
Mobile Phase pH Increase the pH to be closer to or above the analyte's pKa (requires a pH-stable column).At a higher pH, the basic analyte is deprotonated and becomes less polar (neutral). This increases its hydrophobicity and, therefore, its retention on a C18 column.[7][10]
Stationary Phase Switch to a column with a higher carbon load or a different chemistry (e.g., Phenyl-Hexyl).A higher carbon load provides more hydrophobic surface area for interaction. A phenyl column can offer different selectivity through pi-pi interactions with the aromatic rings of your analyte.
Ion-Pairing Reagent Add an ion-pairing reagent to the mobile phase.For basic compounds, an alkyl sulfonate (e.g., sodium dodecyl sulfate) can be added. The reagent's hydrophobic tail interacts with the stationary phase, while its charged head pairs with the protonated analyte, increasing retention. This is often a last resort as it can be harsh on columns.[10]

Experimental Protocol: Optimizing Organic Content

  • Initial Condition: 50:50 Acetonitrile:Water (with 0.1% Formic Acid), Flow Rate: 1.0 mL/min, Column: C18, 4.6 x 150 mm, 5 µm.

  • Observation: Analyte elutes at 1.5 minutes (k' < 2).

  • Step 1: Decrease acetonitrile to 40% (40:60 ACN:Water). Run the sample.

  • Step 2: If retention is still insufficient, decrease acetonitrile to 30% (30:70 ACN:Water).

  • Goal: Aim for a retention factor (k') between 2 and 10 for robust separation.[10]

Q3: My retention time is drifting between injections. What could be the cause?

A3: Diagnosing and Solving Retention Time Instability

Retention time drift can be frustrating and points to a lack of equilibrium in the system or changes in the mobile phase or column over time.

Sources

Technical Support Center: Advanced NMR Strategies for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone via Nuclear Magnetic Resonance (NMR) spectroscopy. The complex substitution pattern of this molecule often leads to significant peak overlap in the standard one-dimensional ¹H NMR spectrum, obscuring crucial coupling information and making unambiguous assignment difficult. This document provides a series of advanced, field-proven troubleshooting strategies and detailed protocols to systematically resolve these spectral ambiguities.

Frequently Asked Questions (FAQs)

Q1: What are the predicted ¹H NMR chemical shifts for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone?

A1: Predicting the ¹H NMR spectrum is the first step in identifying potential problem areas. The molecule contains several distinct proton environments, many of which have similar electronic characteristics, leading to close chemical shifts. Based on standard additive models and spectral databases for similar benzophenone and piperazine structures, the following assignments are expected.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Number of Protons Notes
Aromatic (H-3, H-5, H-6) ~7.10 - 7.30 Multiplet (m) 3H Protons on the 2,4-dimethylphenyl ring.
Aromatic (H-2', H-4', H-5', H-6') ~7.35 - 7.80 Multiplet (m) 4H Protons on the 3'-substituted phenyl ring.
Methylene Bridge (-CH₂-) ~3.50 - 3.60 Singlet (s) 2H Benzylic protons connecting to the piperazine ring.
Piperazine Ring (-CH₂-) ~2.40 - 2.60 Broad Multiplet (br m) 8H Non-equivalent protons of the piperazine ring.
Ring Methyl (2-CH₃) ~2.35 Singlet (s) 3H Methyl group at the 2-position.
Ring Methyl (4-CH₃) ~2.30 Singlet (s) 3H Methyl group at the 4-position.

| Piperazine Methyl (N-CH₃) | ~2.25 | Singlet (s) | 3H | Methyl group on the piperazine nitrogen. |

Q2: Which specific peaks are most likely to overlap in the ¹H NMR spectrum?

A2: Based on the predictions in Table 1, two regions are highly susceptible to severe peak overlap:

  • The Aromatic Region (7.10 - 7.80 ppm): The seven protons on the two different phenyl rings are expected to resonate in a relatively narrow window. This will almost certainly result in a complex, indecipherable multiplet structure, making it impossible to assign individual protons or extract coupling constants from a 1D spectrum alone.[1]

  • The Upfield Aliphatic Region (2.25 - 2.60 ppm): This region is extremely crowded. The signals for the two ring methyl groups, the piperazine N-methyl group, and the eight piperazine ring protons all fall within a ~0.35 ppm range. The broad nature of the piperazine signals, often due to chair-chair interconversion, will further exacerbate this overlap.

Q3: My aromatic and aliphatic signals are completely unresolved. What is the fundamental cause?

A3: Signal overlap in NMR occurs when different nuclei reside in environments with very similar local magnetic fields, causing them to resonate at nearly identical frequencies.[4] In 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, the electronic effects of the substituents on both aromatic rings are not sufficiently different to induce large chemical shift separations. Similarly, the various methyl and methylene groups in the aliphatic region are all relatively shielded and lack strongly differentiating adjacent functional groups, leading to their clustering in a narrow spectral range.

Troubleshooting Peak Overlap: A Systematic Approach

When confronted with an unresolved 1D spectrum, a multi-step strategy is required. The goal is to introduce new variables that can perturb the chemical shifts of the overlapping nuclei or to add extra dimensions to the experiment to resolve the signals.

Workflow for Resolving Overlapping NMR Peaks

G cluster_0 Initial Analysis cluster_1 Strategy 1: Modify Experimental Conditions cluster_2 Strategy 2: 2D NMR Spectroscopy cluster_3 Final Assignment A Acquire High-Quality 1D ¹H NMR Spectrum B Identify Overlapping Regions (Aromatic & Aliphatic) A->B C Change Solvent (e.g., CDCl₃ -> C₆D₆) B->C Aromatic/Aliphatic overlap persists? F Run ¹H-¹H COSY (Identify coupling networks) B->F Need coupling info? D Variable Temperature (VT) NMR C->D Still unresolved? I Integrate All Data for Unambiguous Assignment C->I E Add Lanthanide Shift Reagent (LSR) D->E Conformational/exchange issues suspected? D->I E->I G Run ¹H-¹³C HSQC (Resolve protons via carbon shifts) F->G Severe overlap remains? F->I H Run ¹H-¹³C HMBC (Connect molecular fragments) G->H Need long-range connectivity? G->I H->I

Caption: A decision-making workflow for resolving NMR peak overlap.

Strategy 1: Modifying Experimental Conditions

Before resorting to more time-intensive 2D experiments, simple changes to the sample environment can often resolve or simplify overlapping signals.

1. Change of Solvent

Causality: The chemical shift of a proton is sensitive to its intermolecular environment.[4][5] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) by forming weak complexes with electron-deficient or sterically accessible sites of the solute molecule.[6] This often alters the relative positions of signals that were overlapping in a more inert solvent like CDCl₃.[7]

Protocol:

  • Acquire a standard ¹H NMR spectrum in CDCl₃.

  • Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.

  • Re-dissolve the same sample in benzene-d₆ or DMSO-d₆.

  • Acquire a new ¹H NMR spectrum and compare the chemical shifts and signal dispersion with the original spectrum.

2. Variable Temperature (VT) NMR

Causality: Your molecule has conformational flexibility, particularly in the piperazine ring (chair-chair interconversion) and around the single bonds connecting the rings. At room temperature, if the rate of this exchange is on the NMR timescale, it can lead to broad peaks. Changing the temperature alters the rate of exchange and can also change the equilibrium population of different conformers.[8] This can sharpen broad signals and shift the averaged chemical shift values, sometimes enough to resolve overlap.[9][10][11]

Protocol:

  • Using a spectrometer equipped with a VT unit, acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the temperature in increments (e.g., 10 K steps, up to 338 K or as solvent permits). Allow the temperature to equilibrate for 5-10 minutes at each step before acquisition.

  • Cool the sample down in increments (e.g., down to 253 K).

  • Analyze the spectra to identify temperature-dependent chemical shifts, which can help resolve overlapping resonances.

3. Using Lanthanide Shift Reagents (LSRs)

Causality: LSRs are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule.[12][13] In your molecule, the primary binding sites are the carbonyl oxygen and the two nitrogen atoms of the piperazine moiety. Upon binding, the paramagnetic metal induces large changes in the chemical shifts of nearby protons.[14][15] The magnitude of this shift is dependent on the distance and angle from the lanthanide ion, effectively "spreading out" the spectrum and resolving overlap.[16]

Protocol:

  • Dissolve a known quantity of the sample (e.g., 10-15 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a reference ¹H NMR spectrum.

  • Add a small, known amount (e.g., 0.1 molar equivalents) of an LSR like Eu(fod)₃.

  • Acquire another spectrum. The signals closest to the binding sites will show the largest downfield shifts.

  • Continue adding the LSR in small increments, acquiring a spectrum after each addition, until sufficient spectral dispersion is achieved.

Strategy 2: Advanced 2D NMR Techniques

If modifying experimental conditions is insufficient, two-dimensional NMR is the most powerful tool for resolving overlap and definitively assigning the structure.[17][18][19]

G cluster_0 1D ¹H Spectrum cluster_1 2D ¹H-¹³C HSQC Spectrum A Overlapping Peaks (e.g., Hₐ, Hₑ, Hₓ) B Proton Dimension (F2) p1 Hₐ-Cₐ A->p1 Resolved via ¹³C Shift p2 Hₑ-Cₑ A->p2 Resolved via ¹³C Shift p3 Hₓ-Cₓ A->p3 Resolved via ¹³C Shift C Carbon Dimension (F1)

Caption: How HSQC resolves proton overlap using the ¹³C dimension.

1. ¹H-¹H COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two signals in a COSY spectrum confirms they are J-coupled.[20][21] This is invaluable for tracing out the connectivity within the individual aromatic rings and through the piperazine system.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To correlate protons directly with the carbon atom they are attached to (one-bond correlation).[22][23] This is the most effective method for resolving severe proton overlap. Protons that overlap in the 1D spectrum are often attached to carbons with very different chemical shifts. The HSQC experiment spreads these proton signals out along the ¹³C chemical shift axis, allowing for their individual identification.[17][24]

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify longer-range correlations between protons and carbons (typically over 2 to 4 bonds).[20][21][22] This experiment is crucial for piecing the entire molecular puzzle together. For example, it can show correlations from the benzylic methylene protons to the carbons of both the phenyl ring and the piperazine ring, confirming their connectivity. It is also the primary method for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and substituted aromatic carbons.

Summary of Techniques and Protocols

Table 2: Comparison of Troubleshooting Techniques

Technique Primary Application Causality of Resolution Time Investment
Solvent Change Resolving moderate aromatic and aliphatic overlap. Alters intermolecular interactions (ASIS). Low
VT NMR Sharpening exchange-broadened peaks; resolving conformer-dependent overlap. Changes rates of dynamic processes and conformational equilibria. Medium
LSR Addition Resolving severe overlap near Lewis basic centers. Paramagnetic-induced shifts proportional to distance from a binding site. Medium
¹H-¹H COSY Establishing proton-proton coupling networks. Spreads correlation information into a second dimension. Medium
¹H-¹³C HSQC Definitive resolution of severely overlapping proton signals. Uses the large chemical shift dispersion of ¹³C nuclei. Medium-High

| ¹H-¹³C HMBC | Assigning quaternary carbons and connecting molecular fragments. | Detects long-range J-coupling across multiple bonds. | High |

Detailed Experimental Protocols

The following are generalized parameters for a 400 MHz spectrometer. Please adapt them as necessary for your specific instrument and sample concentration.

Protocol: ¹H-¹H COSY
  • Pulse Program: cosygpqf

  • Number of Scans (NS): 2-4 per increment

  • Number of Increments (TD in F1): 256-512

  • Spectral Width (SW): 10-12 ppm in both dimensions

  • Processing: Apply a sine-bell window function and perform a 2D Fourier transform. Symmetrize the spectrum.

Protocol: ¹H-¹³C HSQC
  • Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)

  • Number of Scans (NS): 4-8 per increment

  • Number of Increments (TD in F1): 128-256

  • Spectral Width (SW): 10-12 ppm in F2 (¹H), 150-200 ppm in F1 (¹³C)

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

Protocol: ¹H-¹³C HMBC
  • Pulse Program: hmbcgplpndqf

  • Number of Scans (NS): 8-16 per increment

  • Number of Increments (TD in F1): 256-512

  • Spectral Width (SW): 10-12 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C)

  • Long-Range Coupling Constant: Set to an average value of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

By systematically applying these troubleshooting strategies, from simple solvent changes to comprehensive 2D NMR analysis, the challenges posed by peak overlap in the NMR spectrum of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone can be overcome, leading to a complete and confident structural assignment.

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • ScienceDirect. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • ResearchGate. (2024). Supporting the assignment of NMR spectra with variable-temperature experiments. Retrieved from [Link]

  • RSC Publishing. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • PMC. (n.d.). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0222846). Retrieved from [Link]

  • University of Helsinki. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]

  • RSC Publishing. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved from [Link]

  • RSC Publishing. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Nature. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ACS Publications. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this and related benzophenone derivatives. Here, we address common challenges in a practical, question-and-answer format, grounded in established scientific principles to ensure the integrity and reproducibility of your work.

Introduction: Understanding the Molecule

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a multifaceted molecule with several structural features that can influence its crystallization behavior. The benzophenone core provides a rigid scaffold, while the dimethyl-substituted phenyl ring and the methylpiperazinomethyl group introduce conformational flexibility and potential sites for hydrogen bonding and other intermolecular interactions. These characteristics can lead to challenges such as polymorphism, the formation of oils or amorphous solids, and sensitivity to solvent and impurity effects. This guide will provide you with the necessary tools to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Problem 1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, or the temperature is above the melting point of the solid form in the solvent system.[1] For a molecule like 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, with its considerable rotational freedom, the energy barrier to form an ordered crystal lattice can be significant.

Causality:

  • High Supersaturation: Rapid cooling or fast anti-solvent addition can generate a level of supersaturation that favors the formation of a disordered, liquid-like state over an ordered crystal lattice.[2][3]

  • Solvent Choice: The chosen solvent may be too "good," meaning the compound is highly soluble, requiring a large change in conditions (e.g., a significant temperature drop) to induce crystallization, which can lead to oiling out.

  • Impurities: The presence of impurities can disrupt the crystallization process by interfering with the formation of a stable crystal lattice.[4][5]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation Generation:

    • Slow down the cooling rate. A gradual decrease in temperature allows molecules more time to orient themselves into a crystal lattice.[6]

    • If using an anti-solvent, add it dropwise to the solution with vigorous stirring to avoid localized high supersaturation.

  • Re-evaluate Your Solvent System:

    • Try a solvent in which the compound has lower solubility. This will require less drastic changes in temperature or solvent composition to achieve the desired level of supersaturation.

    • Consider a mixed solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[7]

  • Introduce a Seed Crystal:

    • If you have a small amount of crystalline material, add a single, small crystal to the supersaturated solution. This provides a template for further crystal growth and can bypass the kinetic barrier of nucleation.[8]

  • Increase Purity:

    • Ensure your starting material is of high purity. If necessary, perform an additional purification step, such as column chromatography, before attempting crystallization.

Problem 2: I've obtained a solid, but it appears to be amorphous. How can I confirm this and induce crystallinity?

Answer:

An amorphous solid lacks the long-range molecular order characteristic of a crystalline material. This can occur when the solid precipitates from solution too rapidly for a crystal lattice to form.

Confirmation of Amorphous State:

  • Polarized Light Microscopy: Amorphous solids are isotropic and will not birefringent (rotate plane-polarized light). Crystalline materials, unless cubic, will appear bright against a dark background.

  • Powder X-ray Diffraction (PXRD): Crystalline materials produce sharp diffraction peaks, while amorphous solids result in a broad, diffuse halo.[9]

  • Differential Scanning Calorimetry (DSC): Amorphous solids will show a glass transition (Tg), a second-order thermodynamic transition, which is not present in crystalline materials.[10]

Troubleshooting Protocol:

  • Solvent-Mediated Transformation:

    • Slurry the amorphous solid in a solvent where it has partial solubility. Over time, the amorphous material will dissolve and re-precipitate as the more stable crystalline form. Gentle heating can accelerate this process.

  • Controlled Cooling/Evaporation:

    • Redissolve the amorphous solid in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks. This can be done in a loosely capped vial or a beaker covered with parafilm with a few pinholes.[11]

    • Alternatively, dissolve the compound in a minimal amount of a hot solvent and allow it to cool very slowly to room temperature, followed by further cooling in a refrigerator.

  • Vapor Diffusion:

    • Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open container. Place this container inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystallization.

Technique Principle Best For
Slow Evaporation Gradual increase in concentration as solvent evaporates.Compounds that are moderately soluble at room temperature.
Slow Cooling Decreasing solubility with decreasing temperature.Compounds with a steep solubility curve with respect to temperature.
Vapor Diffusion Gradual decrease in solubility by diffusion of an anti-solvent.Small quantities of material; when other methods fail.
Slurrying Conversion from a metastable amorphous form to a stable crystalline form.When an amorphous solid has already formed.
Problem 3: I'm getting different crystal forms (polymorphs) in different experiments. How do I control this?

Answer:

Polymorphism is the ability of a compound to exist in more than one crystalline form.[10][12] These different forms can have distinct physical properties, including solubility, melting point, and stability, which is of critical importance in pharmaceutical development.[13][14] The formation of a particular polymorph is often influenced by kinetic and thermodynamic factors during crystallization.[15]

Causality:

  • Solvent Effects: The solvent can influence which polymorph is favored through specific interactions, such as hydrogen bonding, with the solute molecules.[16][17] Solvents can also affect the conformation of the molecule in solution, which may predispose it to crystallize in a particular form.[15]

  • Supersaturation Level: Different levels of supersaturation can lead to the nucleation of different polymorphs.[2] Often, metastable forms crystallize at higher supersaturation, while the stable form is obtained at lower supersaturation.[18]

  • Temperature: Temperature can affect the relative stability of polymorphs. One form may be more stable at a lower temperature, while another is more stable at a higher temperature.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Perform crystallization experiments with a variety of solvents with different properties (e.g., polarity, hydrogen bonding capability). Analyze the resulting crystals using techniques like PXRD or DSC to identify the polymorphic form.[12]

Solvent Class Examples Potential Interaction
Protic Ethanol, MethanolHydrogen bond donor/acceptor
Aprotic Polar Acetone, AcetonitrileDipole-dipole interactions
Aprotic Non-polar Toluene, Hexanevan der Waals forces
  • Control Supersaturation and Temperature:

    • Carefully control the cooling rate and the rate of anti-solvent addition to maintain a consistent level of supersaturation.[3]

    • Experiment with different crystallization temperatures to determine if there is a thermodynamic transition point between polymorphs.

  • Seeding:

    • Once you have isolated the desired polymorph, use it to seed subsequent crystallizations. This is the most effective way to ensure the consistent formation of a specific crystal form.[8]

Visualization of Polymorph Control:

Polymorph_Control cluster_conditions Crystallization Conditions cluster_outcomes Polymorphic Outcomes Solvent Solvent Choice (e.g., Protic vs. Aprotic) PolymorphA Polymorph A (Metastable) Solvent->PolymorphA Kinetically Favored PolymorphB Polymorph B (Stable) Solvent->PolymorphB Thermodynamically Favored Supersaturation Supersaturation (High vs. Low) Supersaturation->PolymorphA High Supersaturation->PolymorphB Low Temperature Temperature Temperature->PolymorphA Temperature->PolymorphB

Caption: Factors influencing polymorphic outcomes.

Problem 4: My crystals are too small (fine needles or microcrystals). How can I grow larger crystals?

Answer:

The formation of small crystals is often a result of rapid nucleation relative to crystal growth.[2] When nucleation dominates, many small crystals are formed instead of a few large ones.

Causality:

  • High Supersaturation: As previously discussed, high levels of supersaturation favor nucleation over growth.[3]

  • Rapid Cooling: Quick temperature drops lead to a rapid increase in supersaturation.

  • Impurities: Certain impurities can inhibit crystal growth by adsorbing to the crystal surfaces, effectively blocking the addition of new molecules.[19]

Troubleshooting Protocol:

  • Reduce Supersaturation:

    • Use a slower cooling rate. For example, instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator.

    • Use a solvent in which the compound is more soluble, requiring a smaller temperature change to induce crystallization.

  • Temperature Cycling (Ostwald Ripening):

    • After crystals have formed, gently warm the solution to dissolve the smaller, less stable crystals. Then, cool the solution slowly. The dissolved material will deposit onto the larger, more stable crystals, leading to an overall increase in crystal size.

  • Minimize Mechanical Disturbance:

    • Avoid scratching the flask or agitating the solution excessively once nucleation has begun, as this can induce secondary nucleation, leading to more small crystals.

Visualization of Nucleation vs. Growth:

Nucleation_vs_Growth Supersaturation Supersaturation Level High_SS High Supersaturation->High_SS Low_SS Low Supersaturation->Low_SS Nucleation Nucleation Dominates High_SS->Nucleation Growth Growth Dominates Low_SS->Growth Small_Crystals Many Small Crystals Nucleation->Small_Crystals Large_Crystals Fewer, Larger Crystals Growth->Large_Crystals

Caption: Impact of supersaturation on crystal size.

References

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). Retrieved from [Link]

  • Characterization of Polymorphic Forms (Polymorphism) - Nishka Research. (n.d.). Retrieved from [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - Frontiers. (n.d.). Retrieved from [Link]

  • Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. (2005, June 1). Retrieved from [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE. (n.d.). Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). Retrieved from [Link]

  • The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Process for the preparation of benzophenone derivatives - Google Patents. (n.d.).
  • polymorphism and polymorph characterisation in pharmaceuticals - ResearchGate. (2019, October 11). Retrieved from [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing). (2022, February 7). Retrieved from [Link]

  • Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride | Crystal Growth & Design - ACS Publications. (2014, July 30). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved from [Link]

  • Mechanism of Solvent Effect in Polymorphic Crystallization of BPT - ACS Publications. (2012, September 4). Retrieved from [Link]

  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. (2019, June 14). Retrieved from [Link]

  • The effect of solvents on crystal regeneration - CrystEngComm (RSC Publishing). (2025, October 7). Retrieved from [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Supersaturation: Formation, measurement and control - ResearchGate. (n.d.). Retrieved from [Link]

  • SUPERSATURATION AND THE STONE CRYSTALS | Kidney Stone Program - The University of Chicago. (2014, July 25). Retrieved from [Link]

  • Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations. (n.d.). Retrieved from [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Retrieved from [Link]

  • How to crystallize the natural compounds from plant extracts? - ResearchGate. (2013, January 28). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recent Advances in Lipid Crystallization in the Food Industry - Annual Reviews. (2024, January 2). Retrieved from [Link]

  • Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed. (2007, May 15). Retrieved from [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Oil Refining - AOCS. (2019, July 23). Retrieved from [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) - MDPI. (2024, June 27). Retrieved from [Link]

  • Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing). (2021, January 8). Retrieved from [Link]

  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment - Filter Dryer. (2025, March 28). Retrieved from [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. (2025, December 19). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Conventional and Unconventional Crystallization Mechanisms - IntechOpen. (2019, January 22). Retrieved from [Link]

  • Method for crystallizing and purifying low-concentration eucalyptus oil - Google Patents. (n.d.).
  • 2,4-DIMETHYL-3'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE | 898788-72-2. (n.d.). Retrieved from [Link]

  • 2,4-DIMETHYL-3'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. (2010, June 8). Retrieved from [Link]

  • Preparation method for benzophenone compound - Google Patents. (n.d.).
  • Induction and inhibition of crystallization in drug-in-adhesive-type transdermal patches. (2013, February 15). Retrieved from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]

Sources

Addressing false positives with 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Welcome to the Assay Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing high validation attrition rates after primary High-Throughput Screening (HTS) campaigns. A recurring culprit in many libraries is 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone .

This guide is designed to decode the physical chemistry behind why this specific molecule acts as a "frequent hitter" and provides self-validating, step-by-step protocols to definitively triage it.

Part 1: Mechanistic Troubleshooting Guide

Q: Why does 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone consistently flag as a hit across entirely unrelated biochemical targets? A: This molecule is a "dual-threat" nuisance compound. It combines two distinct structural motifs that trigger different mechanisms of assay interference:

  • The Piperazine Moiety (Colloidal Aggregation): At physiological assay conditions (pH 7.4), the basic piperazine nitrogen dictates the molecule's solubility. At typical screening concentrations (10–50 µM), these molecules often exceed their critical aggregation concentration (CAC) and self-assemble into colloidal particles. These colloids sequester proteins non-specifically on their highly charged surfaces, leading to apparent—but artifactual—enzyme inhibition[1].

  • The Benzophenone Core (Optical Interference & Photoreactivity): Benzophenones are highly conjugated systems known for strong UV/Vis absorbance. In fluorescence-based HTS (e.g., FRET, FP, or direct fluorescence), this core can cause the "inner filter effect" by absorbing the excitation or emission light, quenching the signal and mimicking a positive hit[2]. Furthermore, under UV exposure, benzophenones can act as photoaffinity labels, generating reactive diradicals that covalently cross-link with assay proteins[2].

InterferenceMechanisms Compound 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Pip Piperazine Moiety (Lipophilic/Basic) Compound->Pip Benz Benzophenone Core (Conjugated/Aromatic) Compound->Benz Mech1 Colloidal Aggregation (Micromolar Conc.) Pip->Mech1 Mech2 Inner-Filter Effect (UV/Vis Absorbance) Benz->Mech2 Mech3 Photoreactivity (UV-induced crosslinking) Benz->Mech3 Result1 Non-specific Protein Sequestration Mech1->Result1 Result2 Fluorescence Quenching (Signal Loss) Mech2->Result2 Result3 Covalent Assay Interference Mech3->Result3

Fig 1. Dual-threat mechanisms of assay interference driven by distinct structural moieties.

Q: How can I definitively determine if my hit is driven by colloidal aggregation rather than true binding? A: You must look for three physical hallmarks of aggregation-based inhibition:

  • Steep Dose-Response Curves: A Hill coefficient (slope) > 1.5 is a strong indicator of cooperative aggregate formation[3].

  • Detergent Sensitivity: Colloids are highly sensitive to non-ionic detergents. Adding a trace amount of detergent will disrupt the aggregate, causing a massive rightward shift in the IC50[3].

  • Enzyme Concentration Dependence: Because aggregates sequester proteins physically, increasing the target enzyme concentration by 10-fold will "titrate out" the aggregate, shifting the apparent IC50. True competitive inhibitors are largely independent of enzyme concentration.

Q: Is this compound officially classified as a PAINS (Pan-Assay Interference Compound)? A: While not every piperazine or benzophenone strictly triggers the original 480 PAINS structural alerts defined by Baell and Holloway[4], the combination of a lipophilic aromatic core with a basic amine makes it a high-risk Assay Interference Compound (AICS)[5]. It is critical to flag this chemotype early rather than blindly advancing it to medicinal chemistry optimization.

Part 2: Step-by-Step Experimental Protocols for Hit Validation

To prevent wasted resources, every HTS hit must be subjected to a self-validating triage system. Do not rely on a single assay readout.

Protocol 1: Detergent-Shift Assay (The "Shoichet" Test)

Causality: Colloidal aggregates are held together by weak hydrophobic and van der Waals interactions. Non-ionic detergents form micelles that encapsulate the monomeric compound, breaking apart the colloid and releasing the sequestered, fully active enzyme[3]. Steps:

  • Buffer Preparation: Prepare Assay Buffer A (Standard) and Assay Buffer B (Standard + 0.01% v/v Triton X-100 or CHAPS).

  • Compound Titration: Perform a 10-point dose-response titration (e.g., 100 µM down to 10 nM) of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in both buffers.

  • Pre-incubation: Incubate the compound with the target enzyme for 15 minutes at room temperature prior to substrate addition.

  • Measurement: Initiate the reaction with substrate, measure enzymatic activity, and calculate the IC50 and Hill slope for both conditions. Self-Validation Check: A true competitive inhibitor will show identical IC50s in both buffers. An aggregator will show a >10-fold loss of potency or complete inactivity in Buffer B.

Protocol 2: Orthogonal Readout Counter-Screen

Causality: Benzophenones absorb light and can quench fluorophores emitting in the blue/green spectrum[2]. Changing the detection modality bypasses this optical interference. Steps:

  • Assay Selection: Select an orthogonal, label-free assay format (e.g., RapidFire Mass Spectrometry or a coupled-absorbance assay) to replace your primary fluorescence assay.

  • Execution: Run the dose-response titration of the compound using the new detection method under identical buffer conditions.

  • Control Integration: Include a known, structurally distinct positive control inhibitor to verify the new assay's sensitivity. Self-Validation Check: If the compound is a true inhibitor, the IC50 will remain consistent across detection modalities. If it is an optical quencher, it will show no activity in the label-free assay.

Protocol 3: Dynamic Light Scattering (DLS) Validation

Causality: DLS directly measures the hydrodynamic radius of particles in solution. True inhibitors exist as monomers (<1 nm). Aggregators form distinct colloidal particles (100-1000 nm) at their critical aggregation concentration (CAC)[6]. Steps:

  • Sample Prep: Prepare a 10 µM and 50 µM solution of the compound in filtered (0.22 µm) assay buffer. Ensure final DMSO concentration is ≤1%.

  • Measurement: Load 20 µL into a DLS cuvette or high-throughput DLS plate reader.

  • Analysis: Measure the scattering intensity and plot the particle size distribution. Self-Validation Check: Detection of particles >50 nm with high scattering intensity confirms the physical presence of colloidal aggregates.

Part 3: Data Presentation & Triage Thresholds

Use the following quantitative thresholds to classify the behavior of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone during your validation workflows.

Diagnostic MetricTrue Target InhibitorColloidal AggregatorOptical Quencher (Interference)
Hill Coefficient (Slope) 0.8 - 1.2> 1.5 Variable (often steep)
Detergent Shift (IC50) No change (< 2-fold)> 10-fold loss of potency No change
Enzyme Conc. Shift IndependentHighly dependent Independent
Orthogonal Assay ActiveActive (if no detergent)Inactive (False Positive)
DLS Particle Size < 1 nm (Monomer)100 - 1000 nm < 1 nm (Monomer)
Part 4: Triage Workflow Visualization

Follow this logic tree to systematically evaluate hits containing this chemotype.

TriageWorkflow Start Primary HTS Hit: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone DetTest Protocol 1: Detergent-Shift Assay (+0.01% Triton X-100) Start->DetTest AggPath IC50 shifts >10-fold or activity lost DetTest->AggPath Yes NonAggPath IC50 remains stable DetTest->NonAggPath No FalsePos FALSE POSITIVE (Discard / Flag) AggPath->FalsePos Aggregator OptTest Protocol 2: Orthogonal Readout (e.g., Absorbance to MS) NonAggPath->OptTest OptFail Activity lost in orthogonal assay OptTest->OptFail Yes OptPass Activity confirmed in orthogonal assay OptTest->OptPass No OptFail->FalsePos Optical Quencher TrueHit TRUE HIT (Proceed to Lead Opt) OptPass->TrueHit Validated

Fig 2. Step-by-step triage workflow to distinguish true target engagement from assay interference.

Part 5: Frequently Asked Questions (FAQs)

Q: How should I store screening libraries containing this compound? A: Due to the benzophenone core's photoreactivity, store the compound in amber or opaque acoustic tubes to protect it from ambient UV light. Store in 100% anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles, as this can seed microscopic precipitates that exacerbate colloidal aggregation upon aqueous dilution[6].

Q: I added 0.01% Triton X-100, but my enzyme died. What do I do? A: Some sensitive enzymes cannot tolerate Triton X-100. In these cases, substitute it with a milder zwitterionic detergent like CHAPS (0.01% - 0.05%) or non-ionic Tween-20. Alternatively, rely heavily on Protocol 3 (DLS) to physically detect the aggregates without altering the assay buffer[6].

Q: Can I optimize this compound to remove the interference? A: It is highly discouraged. Attempting to optimize a compound whose primary "activity" is driven by aggregation or quenching is a sunk-cost fallacy. The structure-activity relationship (SAR) will be flat or nonsensical[4]. It is better to flag the chemotype and prioritize structurally distinct scaffolds.

References
  • Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Labor
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - Journal of Medicinal Chemistry (via NIH/PMC)
  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library - Journal of Medicinal Chemistry (ACS)
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays - Journal of Medicinal Chemistry (ACS)
  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter
  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs - News Medical

Sources

Validation & Comparative

Advanced Structural Comparison: 2,4-Dimethyl vs. 3'-Bromo Derivatives of (4-Methylpiperazinomethyl) Benzophenone in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the precise spatial arrangement and physicochemical properties of synthetic intermediates dictate the success of downstream Active Pharmaceutical Ingredients (APIs). The (4-methylpiperazinomethyl) moiety is a privileged pharmacophore in medicinal chemistry. Famously utilized in kinase inhibitors like Imatinib, this group serves a dual purpose: it drastically improves aqueous solubility and provides a basic nitrogen that can be protonated at physiological pH to form critical salt bridges with acidic residues (e.g., Glutamate or Aspartate) within protein binding pockets[1].

When this solubilizing group is appended to a rigid benzophenone core, the resulting intermediates—2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone and 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone —offer divergent pathways for Structure-Activity Relationship (SAR) optimization. This guide objectively compares their structural causality, reactivity, and application in small-molecule drug development.

Structural Profiling and Pharmacological Causality

While both compounds share the piperazinyl-benzophenone backbone, their substitution patterns fundamentally alter their 3D conformation and synthetic utility.

The 2,4-Dimethyl Advantage (Conformational Restriction)

In the 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) derivative, the presence of the methyl group at the ortho (2) position of the A-ring introduces severe steric hindrance against the central carbonyl oxygen.

  • Causality: This steric clash forces the benzophenone out of coplanarity, locking the molecule into a highly twisted dihedral angle. In drug design, this conformational restriction reduces the entropic penalty upon binding to a target receptor, often increasing target affinity and selectivity. The meta (3') positioning of the piperazine ring directs the solubilizing group outward into the solvent channel, away from the lipophilic binding pocket.

The 3'-Bromo Advantage (Halogen Bonding & Late-Stage Functionalization)

The 3'-Bromo-2-(4-methylpiperazinomethyl) derivative lacks the A-ring methyls but introduces a heavy bromine atom at the meta (3') position and shifts the piperazine to the ortho (2) position.

  • Causality: Bromine acts as a powerful vector for . The anisotropic distribution of electron density on the bromine atom creates a positive "σ-hole," allowing it to act as a Lewis acid and form highly directional bonds with backbone carbonyls in a kinase hinge region [2]. Synthetically, the aryl bromide is an ideal handle for Palladium-catalyzed cross-coupling, allowing researchers to rapidly generate libraries of extended analogs.

Quantitative Comparison Table
Property / Feature2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone
Solubilizing Group Position meta (3')ortho (2)
Steric Modifiers 2,4-Dimethyl (A-ring)None
Electronic Effects Electron-donating (Methyls)Electron-withdrawing (Bromine)
Primary SAR Utility Conformational locking, Lipophilic shieldingHalogen bonding (σ-hole interactions)
Synthetic Role Stable end-stage scaffoldReactive handle for cross-coupling
Reactivity Vector Low (Inert to standard cross-coupling)High (Aryl bromide for Suzuki/Stille)

Divergent SAR and Synthetic Workflows

The choice between these two intermediates dictates the trajectory of the drug discovery program. The diagram below illustrates the logical flow from scaffold selection to final API generation.

SAR_Workflow Start Benzophenone Scaffold CmpA 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) Benzophenone Start->CmpA CmpB 3'-Bromo-2-(4-methylpiperazinomethyl) Benzophenone Start->CmpB SAR_A Steric Clash (2-Methyl) Alters Dihedral Angle CmpA->SAR_A SAR_B Aryl Bromide Vector Enables Cross-Coupling CmpB->SAR_B Target_A Conformationally Restricted Ligands SAR_A->Target_A Target_B Extended Library via Suzuki-Miyaura SAR_B->Target_B

Fig 1. Divergent SAR and synthetic workflows for benzophenone intermediates in drug discovery.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for utilizing these intermediates. Every step includes the mechanistic reasoning (causality) behind the action.

Protocol A: Reductive Amination (Installation of the Piperazine)

Applicable to the synthesis of the 2,4-Dimethyl intermediate from its corresponding aldehyde.

  • Imine Formation: Dissolve 2,4-dimethyl-3'-formylbenzophenone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add 1-methylpiperazine (1.2 eq) and glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a mild Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the secondary amine to form the iminium ion.

  • Reduction: After stirring for 2 hours at room temperature, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without reducing the highly stable benzophenone carbonyl [3].

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM).

  • Self-Validation: Analyze the crude product via 1H NMR. The successful reaction is confirmed by the disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a new benzylic CH2 singlet (~3.5 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling

Applicable for late-stage diversification of the 3'-Bromo intermediate.

  • Reaction Setup: In a Schlenk flask, combine 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, killing the catalytic cycle. Thorough degassing ensures catalyst longevity.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Heat the mixture to 90°C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis geometry on the palladium center, which accelerates the reductive elimination step, driving the reaction to completion.

  • Self-Validation: Monitor via LC-MS. The starting material will display a characteristic 1:1 isotopic doublet (due to 79Br and 81Br). Successful coupling is validated by the disappearance of this doublet and the appearance of a single mass peak corresponding to the new biaryl product.

Conclusion

The selection between 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone and its 3'-Bromo-2-substituted counterpart is not merely a matter of analog generation; it is a strategic decision in rational drug design. The 2,4-dimethyl variant is optimal for programs requiring rigid, conformationally locked pharmacophores that minimize entropic penalties. Conversely, the 3'-bromo variant is an indispensable tool for medicinal chemists looking to exploit halogen bonding for target selectivity, or to utilize Palladium-catalyzed cross-coupling for rapid chemical space exploration.

References

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Zhang, Q., Xu, Z., & Zhu, W. (2017). "The Underestimated Halogen Bonds Forming with Protein Side Chains in Drug Discovery and Design." Journal of Chemical Information and Modeling, ACS Publications.[Link]

  • Abdelgawad, M. A., et al. (2022). "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors." Pharmaceuticals, MDPI.[Link]

Benchmarking 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone: A Comparative Guide to Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the piperazine ring is a privileged scaffold, heavily utilized to modulate pharmacokinetics, improve aqueous solubility, and act as a spatial organizer within target binding pockets [5]. However, not all piperazine intermediates behave identically.

This guide benchmarks 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-72-2) [1] against two classical industry standards:

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: The para-substituted precursor used in the synthesis of Imatinib.

  • 1-(3-Chlorophenyl)piperazine (mCPP): A classic aryl piperazine standard used for baseline metabolic comparisons.

The Causality of Structure: Unlike the linear para-substitution seen in Imatinib intermediates, CAS 898788-72-2 features a meta-substituted piperazinomethyl group coupled to a bulky 2,4-dimethylbenzophenone core. This meta-linkage induces a distinct V-shaped molecular conformation. While this geometry is highly advantageous for penetrating deep, angled hydrophobic pockets (such as the "DFG-out" conformation of kinases), the lipophilic benzophenone core inherently threatens aqueous solubility, and its benzylic methyl groups introduce severe Cytochrome P450 (CYP) liabilities.

Comparative Physicochemical Profiling

To understand the downstream behavior of these intermediates, we must first benchmark their fundamental physicochemical properties. The addition of the benzophenone moiety drastically increases lipophilicity compared to standard piperazines.

Table 1: Physicochemical Benchmarks
CompoundPrimary RoleMW ( g/mol )cLogPTPSA (Ų)Basic pKa
CAS 898788-72-2 Target Scaffold322.454.1223.58.4
Imatinib Precursor Kinase Standard234.290.8560.88.6
mCPP Aryl Standard196.682.1015.39.1

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I do not rely on single-point data. Every assay utilized to benchmark these compounds must be a self-validating system to prevent false positives and wasted downstream resources.

Protocol A: High-Throughput Kinetic Solubility Assay

The Causality: The high cLogP (4.12) of the target scaffold risks late-stage formulation failure. We must empirically determine if the protonated piperazine moiety (pKa 8.4) provides enough solvation energy to rescue the molecule from precipitation in physiological buffers [2]. The Self-Validating Mechanism: We utilize laser nephelometry to measure the precipitation onset of the amorphous phase. However, nephelometry is vulnerable to false positives if compounds form nano-colloids that fail to scatter 620 nm light. To make this self-validating, we couple the optical reading with a post-assay centrifugation and HPLC-UV quantification step. If the nephelometric "clear" well shows a massive drop in HPLC-UV Area Under the Curve (AUC), it indicates invisible colloidal aggregation, correcting the false positive.

Step-by-Step Methodology:

  • Prepare 10 mM stock solutions of the target and benchmark compounds in 100% DMSO.

  • Serially dilute the stocks into 100 mM phosphate-buffered saline (PBS, pH 7.4) in a 96-well transparent F-bottom plate (Final DMSO <2%).

  • Incubate at 25°C for 2 hours to allow precipitation of the amorphous phase.

  • Measure light scattering (turbidimetry) using a laser nephelometer at 620 nm.

  • Validation Step: Centrifuge the plate at 3000 x g for 10 minutes. Extract 50 µL of the supernatant and quantify the dissolved compound via HPLC-UV against a standard curve.

Protocol B: Liver Microsomal Stability and Intrinsic Clearance ( CLint​ )

The Causality: The 2,4-dimethylbenzophenone core contains benzylic methyl groups—classic hotspots for CYP-mediated aromatic oxidation [4]. We must benchmark its degradation rate against mCPP to predict in vivo exposure. The Self-Validating Mechanism: The protocol incorporates a strict "Minus-NADPH" control arm. NADPH is the obligate cofactor for CYP enzymes. If compound depletion occurs in the +NADPH well but not the -NADPH well, the clearance is definitively CYP-mediated. If depletion occurs equally in both, the compound is suffering from chemical instability (e.g., buffer hydrolysis), invalidating a purely CYP-driven clearance assumption [3].

Step-by-Step Methodology:

  • Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Spike test compounds to a final concentration of 1 µM.

  • Validation Step: Split the plate into "+NADPH" and "-NADPH" (buffer only) control wells.

  • Initiate the reaction by adding 1 mM NADPH regenerating system to the active wells. Incubate at 37°C with orbital shaking.

  • Quench the reaction at 0, 5, 15, 30, and 60 minutes by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 5500 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS.

  • Calculate t1/2​ and CLint​ using the linear regression of ln(% remaining) versus time.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of the target scaffold against the benchmarks, derived from the self-validating protocols above.

Table 2: Experimental Performance Benchmarks
CompoundKinetic Solubility (pH 7.4)HLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Liability
CAS 898788-72-2 45 µM28.548.6CYP-mediated benzylic oxidation
Imatinib Precursor >200 µM>60.0<15.0Low permeability (High TPSA)
mCPP 155 µM42.132.9N-dealkylation

Analysis: While CAS 898788-72-2 has lower kinetic solubility and a shorter half-life than the Imatinib precursor, its 45 µM solubility is more than sufficient for high-throughput biochemical screening (typically requiring <10 µM). Its moderate clearance rate ( CLint​ = 48.6 µL/min/mg) confirms that the benzylic methyls are indeed being oxidized, requiring downstream medicinal chemistry optimization (e.g., fluorination) if oral bioavailability is desired.

Visualizations

G N1 Test Compound (1 µM) N5 Incubation (37°C) N1->N5 N2 Liver Microsomes (0.5 mg/mL) N2->N5 N3 + NADPH (Enzymatic) N6 LC-MS/MS Analysis N3->N6 CYP Clearance N4 - NADPH (Control) N4->N6 Chemical Stability N5->N3 N5->N4

Workflow for self-validating microsomal stability and intrinsic clearance assays.

G C1 CAS 898788-72-2 Scaffold P1 4-Methylpiperazine Solubilizing Base C1->P1 Enhances Solubility P2 Benzophenone Core Hinge Binder C1->P2 Target Affinity P3 2,4-Dimethyl Ring CYP Liability C1->P3 Benzylic Oxidation

Structural deconstruction of CAS 898788-72-2 highlighting functional and metabolic zones.

References

  • Molport. 1-{[3-(2,4-dimethylbenzoyl)phenyl]methyl}-4-methylpiperazine. URL:[Link]

  • Creative Biolabs. Aqueous Solubility. URL:[Link]

  • AxisPharm. Microsomal Stability Assay Protocol. URL: [Link]

  • BioDuro-Global CRDMO. ADME Microsomal Stability Assay. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than passive compliance—it demands a proactive, self-validating safety system. 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-72-2) is a critical building block frequently utilized in the development of targeted therapeutics, such as kinase inhibitors[1].

This guide provides researchers and drug development professionals with the essential operational, safety, and disposal protocols required to handle this compound with uncompromising scientific integrity.

Mechanistic Hazard Profiling: The Causality of Risk

To establish an effective safety protocol, we must first understand the structural causality of the compound's hazards. The risks are not arbitrary; they are directly dictated by its molecular architecture:

  • The Piperazine Moiety: Piperazine derivatives are documented respiratory and dermal sensitizers. The basic secondary and tertiary amines within the piperazine ring can cause localized pH alterations upon contact with mucosal moisture, leading to severe irritation or chemical burns[2].

  • The Benzophenone Core: Benzophenone structures are highly lipophilic, a property that enables rapid dermal penetration. Furthermore, benzophenone derivatives carry warnings for potential endocrine disruption and long-term aquatic toxicity[2].

  • Physical State Hazards: Typically encountered as a crystalline solid or fine powder, the primary acute risk during weighing and transfer is the generation of aerosolized micro-particulates. These particulates can bypass standard mucosal defenses and induce respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties of CAS 898788-72-2, the following PPE matrix must be strictly adhered to. Standard prescription glasses or single-layer latex gloves are fundamentally inadequate for this hazard profile[3].

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness) or NeopreneNitrile provides superior chemical resistance to the non-polar benzophenone core compared to latex. Double-gloving ensures a fail-safe barrier against the basic, nucleophilic piperazine moiety[3].
Eye/Face Protection ANSI Z87.1-compliant tight-fitting safety gogglesPrevents the ingress of aerosolized crystalline powder. Face shields are strictly required if handling >50 grams outside a sash-protected hood[3].
Body Protection Flame-resistant (FR), knee-length laboratory coatProtects against electrostatic discharge during powder transfer and prevents dermal absorption of lipophilic dust[4].
Respiratory N95/P100 Particulate RespiratorMitigates the inhalation risk of sensitizing piperazine particulates if emergency handling outside of a fume hood is required.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must function as a self-validating system. Do not proceed to the subsequent step unless the prior step's safety conditions are explicitly verified.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Causality: Proper directional airflow ensures that any aerosolized 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is captured and exhausted before reaching the operator's breathing zone.

Step 2: Static Mitigation and Weighing

  • Action: Utilize an anti-static zero-stat gun on the weighing spatula and the analytical balance enclosure prior to opening the chemical container.

  • Causality: Fine powders of lipophilic organic compounds are highly prone to static cling. Eliminating static prevents the powder from aggressively adhering to gloves or unpredictably dispersing into the laboratory environment.

Step 3: Transfer and Solubilization

  • Action: Transfer the pre-weighed compound into a sealable reaction vessel (e.g., Schlenk flask or septum-capped vial) inside the fume hood. Add organic solvents (e.g., DMF, DMSO, or DCM) via a syringe through the septum.

  • Causality: Solvents like DMSO rapidly dissolve this compound but also act as potent dermal carriers. Sealing the vessel prior to solvent addition prevents the creation of highly skin-permeable, hazardous solutions in open air.

Spill Response and Disposal Plan

A localized spill of a piperazine-benzophenone derivative requires immediate, calculated containment to prevent cross-contamination and environmental release.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is lowered to the safe operating level.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the sensitizing piperazine dust. Instead, gently cover the spill with damp absorbent pads (using water or a dilute 1% acetic acid solution to neutralize the basic piperazine).

  • Containment (Solution Spill): If the compound is dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent such as vermiculite or sand[4].

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe to remove residual lipophilic benzophenone traces.

Waste Disposal Segregation:

  • Solid Waste: Collect all contaminated gloves, paper towels, and empty vials in a designated "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Route to a halogen-free organic waste stream (unless halogenated solvents were used). Do not mix with highly acidic waste streams, as the piperazine moiety will undergo an exothermic acid-base neutralization reaction.

Process Visualization

The following diagram maps the logical relationship between the operational workflow and the emergency spill response protocol.

G Start Pre-Operation Fume Hood & Airflow Check PPE Don PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Weigh Anti-Static Weighing (Inside Fume Hood) PPE->Weigh Transfer Sealed Vessel Transfer & Solubilization Weigh->Transfer Spill Spill Occurred? Transfer->Spill Contain Wet-Wipe / Vermiculite (No Dry Sweeping) Spill->Contain Yes Waste HDPE Hazardous Waste Segregation Spill->Waste No Decon Detergent + EtOH Surface Decontamination Contain->Decon Decon->Waste

Operational workflow and spill response protocol for CAS 898788-72-2.

References

  • Title: 2,4-DIMETHYL-3'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: International Chemical Safety Cards (ICSCs): Benzophenone and Piperazine Source: International Labour Organization (ILO) URL: [Link]

  • Title: Laboratory Safety Manual: Carcinogens and Hazardous Chemicals Source: The Sarpong Group, UC Berkeley URL: [Link]

  • Title: Pol-Chemical Safety (Lab Safety Manual) — Policy and Procedure Library Source: University of Louisville URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.